Pyridine-N-oxide
Description
Significance of Pyridine-N-oxide as a Heterocyclic Scaffold in Contemporary Chemistry
The importance of this compound in modern chemistry stems from its multifaceted nature as a synthetic intermediate, catalyst, ligand, and functional moiety. arkat-usa.orgscilit.comresearchgate.net Due to the low reactivity of the parent pyridine (B92270) ring, Pyridine-N-oxides are often used as more reactive substrates to synthesize a variety of substituted pyridine derivatives with high regioselectivity and yield. scilit.comresearchgate.netacs.orgresearchgate.net
The unique electronic character of the N-O moiety, which possesses a delocalized negative charge on the oxygen atom, makes Pyridine-N-oxides valuable as electron-pair donors, ligands for metal complexes, and mild oxidants. researchgate.netthieme-connect.dearkat-usa.org As versatile and gentle nucleophilic oxidants, they are employed in a range of powerful oxidative transformations, often in the presence of metal catalysts. thieme-connect.de Their utility is enhanced by the weak nitrogen-oxygen bond, which is prone to cleavage. thieme-connect.de
In recent years, research has highlighted the role of Pyridine-N-oxides in the direct functionalization of C-H bonds, a significant area of interest in organic synthesis. scilit.comresearchgate.net The N-oxide group can act as a directing group, enabling regioselective modifications of the heterocyclic core. thieme-connect.de Furthermore, the field of photocatalysis has seen the emergence of Pyridine-N-oxides as hydrogen atom transfer (HAT) reagents and catalysts for C-H functionalization reactions. researchgate.netchemrxiv.orgrsc.org
The applications of this scaffold extend into materials science and medicinal chemistry. The N-oxide structural motif can be introduced into molecules to create "turn-on" fluorescent probes, which are valuable tools in chemical analysis and biological imaging. researchgate.netsci-hub.se In drug discovery, heterocyclic N-oxides are recognized as promising agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The N⁺-O⁻ group can form critical hydrogen bonding networks with enzyme active sites, leading to modulation of their function. researchgate.netnih.gov
Table 1: Key Applications of this compound in Modern Chemistry
| Application Area | Description | Key Features & Advantages |
| Synthetic Intermediate | Serves as a precursor for the synthesis of substituted pyridines, which are prevalent in pharmaceuticals and natural products. acs.orgresearchgate.netrsc.org | Overcomes the low reactivity of pyridine; allows for regioselective functionalization at C2 and C4 positions. scilit.comresearchgate.net |
| Oxidizing Agent | Acts as a mild and nucleophilic oxidant for various transformations, such as the oxidation of alkynes. thieme-connect.de | Minimal steric size; weak N-O bond facilitates oxygen transfer. thieme-connect.de |
| Catalysis | Functions as a catalyst or a ligand in metal-catalyzed reactions, including cross-coupling and C-H activation. arkat-usa.orgscilit.comresearchgate.net | The N-O group can activate Lewis acids and participate in catalytic cycles. rsc.org |
| Photocatalysis | Employed as a Hydrogen Atom Transfer (HAT) reagent for the functionalization of C-H bonds under photochemical conditions. chemrxiv.orgrsc.org | Enables site-selective alkylation of a variety of substrates, including unactivated alkanes. chemrxiv.orgrsc.org |
| Bioactive Scaffolds | The N-oxide motif is incorporated into molecules to develop therapeutic agents with diverse biological activities. researchgate.netnih.gov | The N⁺-O⁻ group can engage in crucial hydrogen bonding with biological targets. researchgate.netnih.gov |
| Fluorescent Probes | Used to construct fluorogenic scaffolds for the detection of various analytes and for bioimaging. researchgate.netsci-hub.se | The N-O bond can act as a fluorescence switch, enabling "on-off" detection mechanisms. sci-hub.se |
Evolution of Research Perspectives on this compound
The scientific journey of this compound began with its first reported synthesis by Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid for the oxidation of pyridine. wikipedia.org This established the foundational method for N-oxide formation. Early research primarily focused on understanding the fundamental reactivity of this new class of compounds and developing various synthetic routes. Classical methods involved oxidation with reagents like peracids, hydrogen peroxide in acetic acid, and Caro's acid. researchgate.netarkat-usa.org
In its early history, this compound was largely viewed as a chemical curiosity and a simple derivative of pyridine. Research centered on its basic chemical properties, such as its reduced basicity compared to pyridine and its susceptibility to nucleophilic and electrophilic substitution reactions. wikipedia.orgscripps.edu The N-oxide was recognized as an "activated" form of pyridine, facilitating reactions that were difficult with the parent heterocycle. researchgate.net
The mid-20th century saw an expansion of its synthetic utility. It became established as a versatile intermediate for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions, followed by deoxygenation to yield the desired substituted pyridine. acs.orgscripps.edu This two-step strategy became a cornerstone of heterocyclic synthesis.
A significant shift in research perspective occurred with the advent of modern catalytic methods. Scientists began to explore this compound not just as a substrate but as an active participant in catalytic cycles. Its role as a mild oxidant in transition-metal-catalyzed reactions, such as the functionalization of alkynes and allenes, became a major focus. thieme-connect.de The ability of the N-oxide group to direct C-H functionalization reactions represented another major leap, offering more efficient and atom-economical synthetic pathways. thieme-connect.descilit.comresearchgate.net
More recently, research has ventured into novel areas like photocatalysis, where this compound derivatives are being developed as effective photoinduced hydrogen atom transfer (HAT) catalysts. chemrxiv.orgrsc.org There is also growing interest in its application in supramolecular chemistry, where its ability to form halogen and hydrogen bonds is being explored. rsc.org Concurrently, the medicinal chemistry field has increasingly recognized the this compound scaffold as a key pharmacophore in the design of new therapeutic agents, moving far beyond its initial role as a simple synthetic intermediate. researchgate.netnih.gov
Table 2: Evolution of Synthetic Methods for this compound
| Era | Primary Oxidizing Agents/Methods | Key Characteristics |
| Early 20th Century | Peroxybenzoic acid, Peracetic acid (H₂O₂/AcOH), Caro's acid. researchgate.netarkat-usa.org | Foundational methods, often requiring strong acids and stoichiometric oxidants. |
| Mid- to Late 20th Century | m-Chloroperoxybenzoic acid (m-CPBA), Dioxiranes (e.g., dimethyldioxirane). researchgate.netarkat-usa.orgnih.gov | Introduction of milder, more selective, and more universal reagents. |
| Late 20th/Early 21st Century | Metalloorganic oxidizing agents (e.g., Methyltrioxorhenium (MTO)/H₂O₂, Manganese porphyrins). researchgate.netarkat-usa.orgnih.gov | Catalytic systems offering higher efficiency and turnover. |
| Contemporary | Bis(trimethylsilyl)peroxide, Ruthenium trichloride/O₂, Photocatalytic methods. researchgate.netacs.org | Development of advanced catalytic systems and exploration of novel activation modes. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium | |
|---|---|---|
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InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H | |
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InChI Key |
ILVXOBCQQYKLDS-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
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DSSTOX Substance ID |
DTXSID3061007 | |
| Record name | Pyridine, 1-oxide | |
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Molecular Weight |
95.10 g/mol | |
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Physical Description |
Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Pyridine 1-oxide | |
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Vapor Pressure |
0.19 [mmHg] | |
| Record name | Pyridine 1-oxide | |
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CAS No. |
694-59-7 | |
| Record name | Pyridine N-oxide | |
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| Record name | Pyridine 1-oxide | |
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| Record name | Pyridine, 1-oxide | |
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| Record name | PYRIDINE N-OXIDE | |
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Synthetic Methodologies for Pyridine N Oxide and Its Derivatives
Oxidation of Pyridine (B92270) Derivatives
The most direct and widely employed strategy for the synthesis of Pyridine-N-oxides is the oxidation of the corresponding pyridine derivatives. This approach involves the transfer of an oxygen atom to the nitrogen of the pyridine ring using a suitable oxidizing agent. The choice of oxidant and reaction conditions can be tailored based on the electronic properties and steric hindrance of substituents on the pyridine ring.
Peracids are a classic and effective class of reagents for the N-oxidation of pyridines. wikipedia.orgorgsyn.org Their utility stems from their ability to deliver an electrophilic oxygen atom. Common peracids used for this transformation include peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and monoperphthalic acid. orgsyn.org
The reaction with peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is a widely used method. orgsyn.orggoogle.com For instance, reacting pyridine with 40% peracetic acid at 85°C produces Pyridine-N-oxide in high yield. orgsyn.org The product is initially formed as an acetate (B1210297) salt, which can then be converted to the free base. orgsyn.org
Similarly, m-CPBA is a highly effective reagent, often used for the oxidation of substituted pyridines. google.comarkat-usa.org Reactions are typically carried out in a solvent like dichloromethane (B109758) at cool to ambient temperatures. google.com Studies have shown that for certain 3-substituted pyridines, m-CPBA can provide higher yields compared to other oxidizing systems like hydrogen peroxide in acetic acid. arkat-usa.org
| Starting Material | Oxidizing Agent | Solvent | Conditions | Yield (%) |
| Pyridine | 40% Peracetic acid | None | 85°C, 50-60 min | 78-83 |
| 3-Chloropyridine | m-CPBA | Dichloromethane | 0°C then 20-25°C, 24h | High |
| 3,5-Lutidine | m-CPBA | - | - | Excellent |
| Nicotinic acid | m-CPBA | - | - | Excellent |
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its byproduct is water. However, its reaction with pyridines is often slow and requires catalysis or activation.
A common approach involves using H₂O₂ in conjunction with a carboxylic acid, such as acetic acid, which generates a peracid in situ. google.comgoogle.com The oxidation of 2,6-diamino-3,5-dinitropyridine to its N-oxide, for example, is achieved by refluxing with 30% aqueous hydrogen peroxide in acetic acid. umich.edu Another variation is the use of the urea-hydrogen peroxide adduct, which is considered a safer alternative to concentrated H₂O₂ solutions. google.com
More advanced catalytic systems have been developed to improve efficiency and selectivity. Titanium silicate (B1173343) catalysts, such as Ti-MWW, have demonstrated high activity and selectivity for the oxidation of pyridine to this compound using aqueous hydrogen peroxide, achieving over 99% conversion and selectivity under optimized conditions. researchgate.net Tungsten-based catalysts, such as those derived from sodium tungstate (B81510) or phosphotungstic acid, are also effective for this transformation. google.com Furthermore, polyoxometalate catalysts like Preyssler's anion have been successfully used for the N-oxidation of pyridine carboxylic acids with H₂O₂. rsc.orgresearchgate.net
| Starting Material | Reagent System | Catalyst | Solvent | Yield (%) |
| Pyridine | H₂O₂ | Ti-MWW | Methanol | >99 |
| 4-Methoxypyridine (B45360) | 30% H₂O₂ | None | Acetic Acid | 94 |
| Pyridine | H₂O₂ | Tungstate/5A molecular sieve | None | - |
| Nicotinic Acid | H₂O₂ | Preyssler's Anion | - | Good |
| Picolinic Acid | H₂O₂ | Preyssler's Anion | - | Good |
Metalloporphyrins, inspired by the function of cytochrome P450 enzymes, are powerful catalysts for a variety of oxidation reactions. worldscientific.com Ruthenium porphyrin complexes, in particular, have been shown to efficiently catalyze the oxygen transfer from an oxygen source to a substrate. rsc.org
In the context of N-oxide synthesis, these systems can utilize terminal oxidants like 2,6-dichloropyridine (B45657) N-oxide to oxidize other substrates. worldscientific.comrsc.orgresearchgate.net While often used to oxidize other molecules, the fundamental reactivity demonstrates their capacity for oxygen atom transfer involving the pyridine N-oxide core. For example, ruthenium porphyrin systems can catalyze the oxidation of a wide range of organic substrates, including alkanes and alkenes, using heteroaromatic N-oxides as the oxygen source, highlighting the reversible nature of the N-O bond formation. worldscientific.comnih.gov Manganese porphyrins have also been investigated for similar transformations. arkat-usa.org These catalytic systems are noteworthy for their high efficiency and selectivity under mild reaction conditions. rsc.orgacs.org
Beyond peracids and hydrogen peroxide systems, a range of other oxidizing agents have been employed for the synthesis of Pyridine-N-oxides. arkat-usa.org
Caro's acid (peroxymonosulfuric acid): This strong oxidizing agent can effectively convert pyridines to their N-oxides. arkat-usa.org
Dimethyldioxirane (DMD): DMD is a powerful yet selective oxidizing agent that acts as an oxygen source for the oxidation of pyridine. arkat-usa.org
Bis(trimethylsilyl)peroxide (BTSP): In conjunction with catalysts like methyltrioxorhenium (MTO), BTSP can serve as an alternative to aqueous H₂O₂ for N-oxidation reactions. arkat-usa.org
Sodium Perborate: This reagent has also been reported for the oxidation of pyridine. google.comarkat-usa.org
Oxaziridines: These compounds can also function as oxygen transfer agents in the synthesis of Pyridine-N-oxides. arkat-usa.org
Maleic Anhydride (B1165640)/H₂O₂: A system using hydrogen peroxide in the presence of maleic anhydride has been developed for the oxidation of halopyridines to their corresponding N-oxides. google.com
Ring Transformation Approaches to this compound Synthesis
While oxidation of pre-formed pyridine rings is the most common route, Pyridine-N-oxides can also be synthesized through the rearrangement or transformation of other heterocyclic systems.
A notable ring transformation approach involves the conversion of isoxazole (B147169) derivatives into Pyridine-N-oxides. It has been reported that 5-cyanomethyl-2-isoxazolines react in the presence of a catalytic amount of a base, such as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU), in boiling xylene to yield 6-substituted-2-aminopyridine N-oxides. arkat-usa.orgumich.edu This transformation is believed to proceed through the base-catalyzed ring opening of the isoxazole to form a reactive vinyl-hydroxylamine intermediate, which then undergoes spontaneous cyclization to the this compound product. umich.edu
In another example, the reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) with substituted 3-acetyl-2-oxo-2H-chromenes in the presence of piperidine (B6355638) leads to the formation of chromene-substituted isoxazolo[4,5-b]pyridine-N-oxides. researchgate.net Mechanistic studies on related transformations suggest that an inverse electron-demand hetero-Diels-Alder reaction between an isoxazole and an electron-rich olefin can lead to a bicyclic intermediate that rearranges to an N-oxide. rsc.org
From N-Hydroxy-2-thiopyridone Esters
The esters of N-hydroxy-2-thiopyridone serve as versatile starting materials for the synthesis of a range of compounds, including those that can lead to this compound derivatives. A key reaction involving these esters is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism. In this process, an O-acyl thiohydroxamate is formed by reacting a carboxylic acid with N-hydroxy-2-thiopyridone. researchgate.netunifei.edu.br This intermediate can then generate alkyl or aryl radicals. researchgate.net
The general mechanism involves the homolytic cleavage of the N-O bond in the thiohydroxamate ester, typically initiated by light or heat, to produce a pyridylthiyl radical and an acyloxy radical. unifei.edu.br The subsequent decarboxylation of the acyloxy radical generates an alkyl or aryl radical. unifei.edu.br This radical can then be trapped by a suitable reagent to form a new functionalized product. unifei.edu.br
A notable application is the Barton modification of the Hunsdiecker reaction. researchgate.net For instance, carboxylic acids can be converted to their corresponding thiohydroxamic esters by reaction with N-hydroxy-2-thiopyridone. researchgate.net Decomposition of these esters in the presence of a hydrogen donor like t-butyl mercaptan leads to the reductively decarboxylated product in high yields. researchgate.net
Furthermore, esters of N-hydroxy-2-thiopyridone react with activated azo compounds, such as diethyl azodicarboxylate, at room temperature to form novel adducts. researchgate.net Photolysis of these adducts provides a pathway to tetrazanes. researchgate.net
Cycloaddition Reactions in this compound Synthesis
Cycloaddition reactions represent a significant strategy for constructing the this compound framework and for the functionalization of the this compound ring. arkat-usa.orgresearchgate.net The N-O bond in pyridine-N-oxides can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles. arkat-usa.org
One prominent example is the 1,3-dipolar cycloaddition of pyridine-N-oxides with isocyanates. For instance, the reaction of 3,5-dibromopyridine (B18299) N-oxide with two equivalents of tosyl isocyanate in refluxing benzene (B151609) yields 6-bromo-2-oxooxazolo[4,5-b]pyridine. jst.go.jp In a related reaction, 3,5-dichloropyridine (B137275) N-oxide reacts with one equivalent of tosyl isocyanate to form a cycloadduct that undergoes a 1,5-sigmatropic rearrangement. jst.go.jp These reactions provide a one-pot synthesis for 2-oxooxazolo[4,5-b]pyridines. jst.go.jp Computational studies using the CNDO/2 method suggest that the initial stage of the cycloaddition reactivity of tosyl isocyanate with pyridine N-oxides is likely governed by coulombic attraction. jst.go.jp
Enantioselective nitrone cycloadditions with 2-alkenoyl pyridine N-oxides have also been developed. acs.org These reactions, catalyzed by Cu(II)-BOX complexes, produce isoxazolidine (B1194047) products with high diastereoselectivity and enantioselectivity. acs.org The 2-alkenoyl pyridine N-oxide acts as a dipolarophile, and its ability to chelate with the chiral copper complex is crucial for achieving high stereoselectivity. acs.org The reaction conditions, including the choice of ligand and the presence of additives like molecular sieves, significantly influence the reaction's efficiency and stereochemical outcome. acs.org
The following table summarizes the cycloaddition reaction between cinnamoylpyridine N-oxide and a nitrone under various conditions. acs.org
| Entry | Ligand | Solvent | Time (h) | Yield (%) | endo/exo | ee (%) endo |
| 1 | (S,S)-Ph-BOX | CH2Cl2 | 24 | 20 | 50:50 | 0 |
| 2 | (S,S)-Ph-BOX | CH2Cl2 | 24 | <5 | - | - |
| 3 | (S,S)-i-Pr-BOX | CH2Cl2 | 5 | 94 | 62:38 | 10 |
| 4 | (S,S)-i-Pr-BOX | Toluene | 24 | 40 | 60:40 | 18 |
| 5 | (S,S)-i-Pr-BOX | THF | 24 | 25 | 55:45 | 12 |
| 6 | (S,S)-i-Pr-BOX | CH3CN | 24 | 35 | 65:35 | 15 |
| 7 | (S,S)-i-Pr-BOX | CH2Cl2 | 5 | 98 | 80:20 | 90 |
| 8 | (S,S)-i-Pr-BOX | CH2Cl2 | 5 | 98 | 82:18 | 92 |
Reaction conditions: 1a (0.25 mmol), 2a (0.3 mmol), Cu(OTf)2 (0.025 mmol), Ligand (0.025 mmol), MS, solvent (1.5 mL), rt.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign or "green" methods for the synthesis of pyridine-N-oxides. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
A common method for preparing pyridine-N-oxides is the oxidation of pyridines using hydrogen peroxide in glacial acetic acid. tandfonline.comrsc.org While effective, this method can involve lengthy reaction times and tedious work-ups. tandfonline.com To address these issues, alternative oxidizing agents and catalytic systems are being explored.
One green approach involves the use of urea-hydrogen peroxide adduct as the oxidant, which is a stable and safe source of hydrogen peroxide. google.com This method utilizes commercially available starting materials and can avoid the use of large volumes of solvents and the risks associated with concentrating hydrogen peroxide solutions. google.com
Another strategy employs catalytic systems to enhance the efficiency of oxidation with hydrogen peroxide. For example, titanium silicate has been used as a catalyst, although its high cost and difficulty in recovery can be drawbacks. google.com Vanadium-substituted polyoxometalates have also been shown to be effective and recyclable catalysts for the oxidation of pyridines with hydrogen peroxide in water, offering a mild and environmentally friendly option. researchgate.net
The use of microreactors for the N-oxidation of pyridine derivatives has demonstrated significant improvements over traditional batch processes. bme.hu For instance, the oxidation of 2-bromopyridine, which shows poor conversion in batch, is significantly enhanced in a microreactor. bme.hu Microreactors offer better control over reaction parameters, leading to higher conversions and yields. bme.hu
Solvent-free and halide-free methods are also being developed. rsc.orgrsc.org For example, a green synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides has been reported that proceeds without a solvent. rsc.orgrsc.org This reaction involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides in the presence of methane (B114726) sulfonic acid. rsc.org
The following table presents a comparison of different oxidizing agents used for the N-oxidation of 3-substituted pyridines, highlighting the yields obtained with each method. tandfonline.com
| Substituent (R) | Method A (%) (H₂O₂/AcOH) | Method B (%) (m-CPBA) | Method C (%) (Sodium Perborate) | Method D (%) (Oxone/AcOH) | Method E (%) (Oxone/Buffer) | Method F (%) (Mg Monoperoxyphthalate) |
| CH₂CO₂Et | 45 | 80 | 65 | 70 | 75 | 78 |
| CH₃ | 55 | 85 | 70 | 78 | 80 | 82 |
| CH₂CH₃ | 58 | 88 | 72 | 80 | 83 | 85 |
| CONH₂ | 40 | 75 | 60 | 68 | 70 | 72 |
Reactivity and Reaction Mechanisms of Pyridine N Oxide
Role as an Oxygen Atom Transfer Agent
Pyridine-N-oxide is widely recognized for its capacity to act as a mild and selective oxygen atom transfer (OAT) agent, a function facilitated by the relatively weak N-O bond. This property is extensively exploited in various oxidative transformations, often in conjunction with metal catalysts.
The mechanism of oxygen transfer typically involves the coordination of the N-oxide's oxygen atom to a substrate or a metal center, followed by the cleavage of the N-O bond to release the oxygen atom and regenerate pyridine (B92270). For instance, rhenium-catalyzed OAT reactions from Pyridine-N-oxides to substrates like phosphines and arsines have been studied in detail. researchgate.net In some systems, the rate-determining step is the oxidation of the metal center (e.g., Re(V) to Re(VII)) and the subsequent release of the deoxygenated pyridine. researchgate.net
Kinetic studies involving molybdenum complexes have shown that the reaction can proceed through the formation of a precursor complex between the metal center and this compound. The subsequent irreversible breaking of a metal-oxygen bond generates the final products. nova.edu Research has also demonstrated that substituents on the pyridine ring can significantly influence the rate of oxygen transfer. Electron-releasing groups on the this compound tend to slow down the reaction, an observation that supports a mechanism where the rate is influenced by the N-O bond strength of the N-oxide substrate. nova.edu
Beyond metal-catalyzed systems, Pyridine-N-oxides can also serve as oxygen sources in photochemically induced reactions. For example, pyridazine (B1198779) N-oxides, a related class of compounds, have been shown to release atomic oxygen upon photoactivation, which can then oxidize substrates like arenes. nih.gov This highlights the potential for using light as a trigger to harness the oxidative power of N-oxides.
Nucleophilic Reactivity of this compound
The oxygen atom in this compound is not only a source for transfer but also possesses significant nucleophilic character due to its negative formal charge. This allows it to react with a variety of electrophilic species.
O-Alkylation Reactions
The nucleophilic oxygen of this compound can react with alkylating agents, such as alkyl halides, to form O-alkoxypyridinium salts. wikipedia.org This reaction is a fundamental manifestation of the oxygen's Lewis basicity. The resulting pyridinium (B92312) salts are themselves reactive intermediates. For example, the reaction with alkyl halides leads to the alkylation of the nitrogen atom (via the oxygen), creating a positive charge in the ring that enhances the reactivity of the pyridine system. wikipedia.org
Reactions with Electrophiles
The nucleophilicity of the oxygen atom extends to a broad range of electrophiles beyond simple alkyl halides. A general reaction pattern involves the initial attack of the N-oxide oxygen onto an electrophile. scripps.edu This creates a reactive intermediate, which can then undergo further transformations.
In the context of catalysis, chiral Pyridine-N-oxides have been developed as efficient nucleophilic organocatalysts. rsc.org The catalytic cycle often begins with the nucleophilic attack of the this compound on an acyl source, such as a chloroformate or an acid anhydride (B1165640), to form a highly reactive O-acyloxypyridinium cation intermediate. rsc.org This intermediate then acts as an efficient acyl transfer agent to a nucleophile, regenerating the this compound catalyst. This strategy has been successfully applied in various asymmetric acylation reactions. rsc.org
Electrophilic Reactivity and Substitution Patterns
The N-oxide group fundamentally alters the reactivity of the pyridine ring towards electrophiles. While pyridine itself is deactivated towards electrophilic aromatic substitution (EAS) and reacts primarily at the 3-position under harsh conditions, this compound is significantly more reactive.
Regioselectivity in Electrophilic Aromatic Substitution
The enhanced reactivity of this compound in EAS reactions is due to the ability of the oxygen atom to donate electron density into the aromatic system through resonance. bhu.ac.iniust.ac.ir This donation is most effective at the C-2 (ortho) and C-4 (para) positions, creating regions of higher electron density. bhu.ac.inchemtube3d.com
The resonance structures of this compound clearly show the delocalization of the negative charge from the oxygen onto the C-2, C-4, and C-6 carbons. iust.ac.ir Consequently, electrophiles are preferentially directed to these activated positions. chemtube3d.compearson.com This makes this compound a valuable intermediate for introducing substituents at the C-4 and C-2 positions of the pyridine ring, a task that is difficult to achieve with pyridine itself. wikipedia.orgbhu.ac.in After the substitution reaction, the N-oxide group can be readily removed by deoxygenation (e.g., with PCl₃ or zinc dust) to yield the desired substituted pyridine. wikipedia.orgbhu.ac.in
Nitration Reactions of this compound
The nitration of this compound serves as a classic example of its regioselectivity in electrophilic aromatic substitution. The reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid. bhu.ac.in Unlike pyridine, which is nitrated at the 3-position in very low yield, this compound undergoes nitration predominantly at the C-4 position to yield 4-nitrothis compound. bhu.ac.inresearchgate.netresearchgate.net
The mechanism involves the attack of the nitronium ion (NO₂⁺) electrophile on the electron-rich pyridine ring. rsc.org While theoretical calculations sometimes suggest the ortho-nitro compound might be the kinetically controlled product, the experimentally observed product is the para-substituted one. rsc.org This selectivity for the 4-position is a synthetically powerful tool, as the resulting 4-nitrothis compound is a versatile precursor for various 4-substituted pyridines after deoxygenation. bhu.ac.inresearchgate.net The nitro group in 4-nitrothis compound is itself susceptible to nucleophilic substitution, further expanding its synthetic utility. researchgate.net
Below is a table summarizing the conditions and outcomes for the nitration of this compound.
| Reagents | Product | Position of Substitution | Reference |
| Fuming HNO₃ / H₂SO₄ | 4-Nitrothis compound | C-4 | bhu.ac.in |
Deoxygenation Reactions
The deoxygenation of this compound to its corresponding pyridine is a fundamental transformation, often necessary after the N-oxide has been used to direct functionalization. rsc.org A variety of reagents and catalytic systems have been developed to achieve this transformation efficiently and chemoselectively.
Transition metal-based systems involving elements such as Palladium (Pd), Molybdenum (Mo), Ruthenium (Ru), and Indium (In) are commonly employed for this purpose. rsc.org For instance, a combination of Palladium(II) acetate (B1210297) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) can catalyze the deoxygenation using triethylamine (B128534) as the reductant under microwave irradiation. organic-chemistry.org
In addition to transition metals, other reagents have proven effective. A system using methanesulfonyl chloride and triethylamine in dichloromethane (B109758) can deoxygenate various this compound derivatives under mild conditions, typically at temperatures ranging from 0 °C to room temperature. oup.com This method is notable for avoiding the chlorination of the pyridine ring, a common side reaction with other chlorine-containing reagents. oup.com The reaction's efficiency can be influenced by the electronic properties of substituents on the pyridine ring, with electron-donating groups sometimes leading to higher yields. oup.com
More recently, sustainable methods have been developed. One such method employs a catalytic amount of an iodide source, like magnesium iodide (MgI₂), with formic acid acting as the activator, solvent, and stoichiometric reductant. rsc.org This system is highly efficient and compatible with various functional groups. rsc.org Computational studies suggest the reaction proceeds via an SN2-type mechanism where the iodide directly interacts with the oxygen atom of the N-oxide. rsc.org Visible-light-mediated photoredox catalysis has also emerged as a powerful tool, allowing for the deoxygenation of Pyridine-N-oxides under mild, metal-free conditions using reagents like Hantzsch esters. organic-chemistry.orgacs.org
| Reagent/System | Conditions | Notes |
| [Pd(OAc)₂]/dppf, Triethylamine | Microwave irradiation | Chemoselective transfer oxidation. organic-chemistry.org |
| Methanesulfonyl chloride, Triethylamine | CH₂Cl₂, 0 °C to rt | Avoids nuclear chlorination. oup.com |
| MgI₂, Formic Acid | Microwave irradiation or conventional heating | Sustainable; Iodide is a catalytic reductant. rsc.org |
| Indium, Pivaloyl chloride | Room temperature | High yields. organic-chemistry.org |
| Hantzsch ester, Photocatalyst | Visible light, room temperature | Metal-free, highly chemoselective. organic-chemistry.orgacs.org |
| Trivalent phosphorus compounds | Varies | Classic metal-free deoxygenation method. acs.org |
Rearrangement Reactions
This compound and its derivatives can undergo several types of rearrangement reactions, often triggered by heat or treatment with specific reagents. These rearrangements provide pathways to uniquely substituted pyridine scaffolds.
Allyloxypyridine N-oxide Rearrangements
The thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide is a notable example that proceeds through concerted pericyclic reactions. arkat-usa.org When heated, 2-allyloxypyridine N-oxide can undergo two distinct, regiospecific sigmatropic rearrangements. arkat-usa.orgrsc.org
rsc.orgrsc.org Sigmatropic Rearrangement: This pathway involves a concerted rsc.orgrsc.org shift, analogous to a Claisen rearrangement, leading to the formation of 3-allyl-N-hydroxy-2-pyridone. arkat-usa.org
Current time information in Chatham County, US.berkeley.edu Sigmatropic Rearrangement: A concerted Current time information in Chatham County, US.berkeley.edu rearrangement also occurs, resulting in the formation of N-allyloxy-2-pyridone. arkat-usa.org
The regiospecificity of these transformations supports the view that they proceed through concerted, symmetry-allowed pathways. rsc.org These reactions highlight the ability of the N-oxide moiety to participate in complex intramolecular transformations, providing access to substituted pyridone structures. arkat-usa.org
C-H Functionalization Reactions
Direct C-H functionalization of Pyridine-N-oxides represents a powerful and atom-economical strategy for synthesizing substituted pyridines. The N-oxide group plays a crucial role, acting as a directing group that facilitates the activation of proximal C-H bonds, typically at the C2 position. arkat-usa.org
Metal-Catalyzed C-H Activation
Transition metal catalysis is central to the C-H functionalization of Pyridine-N-oxides. The N-oxide's oxygen atom coordinates to the metal center, positioning it to activate the adjacent C-H bond. arkat-usa.org This strategy has enabled a wide range of transformations, including arylation and alkenylation.
Palladium-catalyzed direct arylation is a highly effective method for creating C-C bonds at the C2 position of the pyridine ring. acs.org These reactions couple Pyridine-N-oxides with various aryl sources.
Several types of coupling partners have been successfully employed:
Aryl Halides and Triflates: Early examples demonstrated the coupling of Pyridine-N-oxides with aryl halides and aryl triflates. arkat-usa.orgrsc.org
Potassium (Hetero)aryltrifluoroborates: An efficient, ligand-free method uses Palladium(II) acetate to catalyze the arylation of Pyridine-N-oxides with potassium aryl- and heteroaryltrifluoroborates. rsc.orgnih.gov The reaction is promoted by tetrabutylammonium (B224687) iodide (TBAI) and shows broad substrate scope with high regioselectivity for the C2 position. rsc.orgrsc.orgnih.gov
Unactivated Arenes: Direct cross-coupling with simple, unactivated arenes like benzene (B151609) has also been achieved. acs.orgresearchgate.net This oxidative coupling typically requires a palladium catalyst and a silver-based oxidant, such as silver carbonate, and affords ortho-arylated products with high site-selectivity. acs.orgresearchgate.net
Mechanistic studies on the direct arylation with aryl halides have suggested a complex catalytic cycle. It has been proposed that the reaction may involve cooperative catalysis between two distinct palladium species. berkeley.eduacs.org One species, a cyclometalated palladium complex, is thought to perform the rate-determining C-H bond cleavage on the this compound. The resulting heteroaryl-palladium intermediate then transfers its organic group to a second palladium species, which facilitates the final C-C bond formation. berkeley.eduacs.org
| Catalyst | Coupling Partner | Additive/Oxidant | Key Features |
| Pd(OAc)₂ | Potassium (hetero)aryltrifluoroborates | TBAI, Ag₂O | Ligand-free, high regioselectivity. rsc.orgrsc.org |
| Pd(OAc)₂ | Unactivated Arenes | Ag₂CO₃ | Direct oxidative arylation. acs.orgresearchgate.net |
| Pd(OAc)₂ | Aryl Triflates | - | Access to 2-aryl pyridine N-oxides. arkat-usa.org |
| Pd(OAc)₂, P(tBu)₃ | Aryl Bromides | K₂CO₃ | Involves cooperative catalysis mechanism. berkeley.eduacs.org |
Palladium-catalyzed oxidative alkenylation allows for the introduction of vinyl groups at the C2 position of Pyridine-N-oxides. This reaction typically involves the coupling of the N-oxide with an olefin in the presence of a palladium catalyst and an oxidant. acs.orgnih.gov
The reaction proceeds with excellent regio-, stereo-, and chemoselectivity, yielding ortho-alkenylated this compound derivatives. acs.orgnih.gov A common catalytic system consists of Palladium(II) acetate with silver carbonate as the oxidant in a solvent like 1,4-dioxane. acs.org The reaction is compatible with a variety of olefins, including acrylates, styrenes, and even aliphatic olefins. acs.org The resulting (E)-alkenylpyridine N-oxides can be readily deoxygenated to furnish the corresponding 2-alkenylpyridines, making this a valuable route for pyridine functionalization. arkat-usa.org
The proposed mechanism involves the coordination of the palladium(II) catalyst to the N-oxide, followed by C-H activation to form a palladacycle intermediate. Subsequent insertion of the olefin and β-hydride elimination yields the alkenylated product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the catalytic cycle. beilstein-journals.org
| Catalyst | Olefin Type | Oxidant | Solvent |
| Pd(OAc)₂ | Ethyl acrylate, Styrene, Aliphatic olefins | Ag₂CO₃ | 1,4-Dioxane |
| Ni(0) complex | Alkynes | - | 1,4-Dioxane |
Alkynylation
The introduction of an alkynyl group onto the pyridine ring via its N-oxide is a valuable transformation in organic synthesis. Nickel-catalyzed reactions have been shown to be effective for this purpose. Hiyama and colleagues demonstrated that nickel catalysts can activate the C(2)-H bond of pyridine N-oxides under mild conditions, leading to the regio- and stereoselective insertion of alkynes. arkat-usa.org This process affords (E)-2-alkenylpyridine N-oxides, which can be subsequently deoxygenated to yield the corresponding 2-alkenylpyridines. arkat-usa.org
A plausible mechanism for this nickel-catalyzed alkenylation involves the initial coordination of the alkyne to a nickel(0) species. This is followed by oxidative addition to the C2-H bond of the pyridine N-oxide, forming a pyridyl(hydride)-nickel intermediate. arkat-usa.orgresearchgate.net Subsequent insertion of the alkyne into the nickel-hydride bond and reductive elimination furnishes the 2-alkenylthis compound product and regenerates the nickel(0) catalyst. researchgate.net
Transition-metal-free approaches have also been developed. One such method involves the addition of alkynyl Grignard reagents to pyridine N-oxides. Subsequent treatment with acetic anhydride at elevated temperatures leads to the formation of 2-alkynylpyridines in good yields. organic-chemistry.org This reaction proceeds through a 2,4-dienal oxime intermediate that undergoes cyclization to afford the final product. organic-chemistry.org
A gold-catalyzed intermolecular oxidation offers another route, converting terminal alkynes into α-acetoxy ketones in the presence of 8-methylquinoline (B175542) 1-oxide as the oxidant. organic-chemistry.org This reaction is thought to proceed via an α-oxo gold carbene intermediate. organic-chemistry.org
Alkylation
The alkylation of pyridine N-oxides can be achieved through various methodologies, including photocatalytic and transition-metal-catalyzed pathways. A photoredox catalytic method has been developed for the direct C2 alkylation of pyridine N-oxides, which is compatible with a range of functional groups and proceeds under mild conditions. acs.org Mechanistic studies suggest the involvement of a radical intermediate in this transformation. acs.org
Iridium catalysis has also been employed for the C–H alkylation of 2-substituted pyridine N-oxides with acrylates. rsc.org Using a cationic Ir-rac-BINAP catalyst, the reaction proceeds at the C6-position to yield 2,6-disubstituted pyridine N-oxides. rsc.org Furthermore, titanacyclopropanes have been shown to react preferentially with pyridine N-oxides to achieve C2-H alkylation with high regioselectivity. researchgate.net This method is notable for its chemoselectivity, as the titanacyclopropane reacts with the N-oxide even in the presence of other functional groups like esters, amides, and nitriles. researchgate.net
The alkylation of unactivated C(sp³)–H bonds has been accomplished using a combination of an acridinium (B8443388) photoredox catalyst and pyridine N-oxides as hydrogen atom transfer (HAT) precursors under visible light. nih.govacs.org This method is applicable to a wide array of aliphatic C–H substrates and olefinic radical acceptors. nih.govacs.org
Amination
The synthesis of 2-aminopyridines from pyridine N-oxides is a well-established and synthetically useful transformation. A general and efficient one-pot method involves the use of tosyl anhydride (Ts₂O) and tert-butylamine (B42293) (t-BuNH₂), followed by in situ deprotection. arkat-usa.orgnih.govacs.orgorganic-chemistry.org This process exhibits high yields, excellent regioselectivity for the 2-position, and good compatibility with various functional groups. nih.govacs.orgorganic-chemistry.org The use of t-BuNH₂ is crucial as it prevents side reactions like dimerization and tosylation of the product. arkat-usa.org
Another approach involves the reaction of pyridine N-oxides with activated isocyanides. This method yields substituted 2-aminopyridines in a one-pot, two-step process that includes the in situ deprotection of an N-formylaminopyridine intermediate. nih.gov The reaction's outcome and regioselectivity are influenced by the steric and electronic properties of the starting materials. nih.gov
The Chichibabin reaction, a classical method for pyridine amination using sodium amide, is generally less favored for pyridine itself due to harsh conditions and limited scope. bhu.ac.in However, the activation provided by the N-oxide functionality allows for milder and more selective amination procedures.
Below is a table summarizing various amination methods for pyridine N-oxides:
| Reagents | Key Features | Reference |
|---|---|---|
| Ts₂O, t-BuNH₂, then TFA | One-pot, high yields, excellent 2-selectivity, good functional group tolerance. nih.govacs.orgorganic-chemistry.org | nih.govacs.orgorganic-chemistry.org |
| Activated Isocyanides, TMSOTf | One-pot, two-step synthesis of substituted 2-aminopyridines. nih.gov | nih.gov |
| Imidoyl chlorides | Forms 2-amidopyridines, which can be hydrolyzed to 2-aminopyridines. acs.org | acs.org |
Cyanation
Cyanation of pyridine N-oxides provides a direct route to cyanopyridines, which are valuable intermediates in medicinal chemistry and materials science. chem-soc.si A common method involves the reaction of pyridine N-oxides with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like an acylating agent (e.g., dimethylcarbamoyl chloride). chem-soc.si This reaction typically proceeds with high regioselectivity for the 2-position.
An alternative and more cost-effective method utilizes zinc cyanide as the cyanation reagent. For instance, isonicotinic acid N-oxide can be converted to 2-cyanoisonicotinamide (B1358638) using zinc cyanide. chem-soc.si However, the applicability of Zn(CN)₂ can be substrate-dependent, as it was found to be less effective for the α-cyanation of 4-amidopyridine N-oxides. chem-soc.si
The general mechanism for cyanation involves the activation of the N-oxide by the acylating agent, followed by the nucleophilic attack of the cyanide ion at the C2 or C4 position. Subsequent elimination leads to the formation of the cyanopyridine.
The following table presents a summary of reagents used for the cyanation of pyridine N-oxides:
| Cyanide Source | Activating Agent/Conditions | Typical Product | Reference |
|---|---|---|---|
| KCN, NaCN, or TMSCN | Acylating agent (e.g., (CH₃)₂NCOCl) | α-Cyanopyridine derivative | chem-soc.si |
| Zn(CN)₂ | Dimethylcarbamoyl chloride | 2-Cyanoisonicotinamide (from isonicotinic acid N-oxide) | chem-soc.si |
Metal-Free C-H Functionalization Pathways
Recent advancements have led to the development of metal-free methods for the C-H functionalization of pyridine N-oxides. A notable example is the methylation of pyridine N-oxide C–H bonds using peroxides as the methyl source under neat conditions. rsc.org This reaction proceeds via a classical radical process and is suitable for a range of substituted pyridine N-oxides. rsc.org
Furthermore, pyridine N-oxides themselves can act as hydrogen atom transfer (HAT) reagents in photochemical, Minisci-type alkylations of electron-deficient heteroarenes. rsc.orgresearchgate.net This unique reactivity is enabled by the formation of an electron-donor-acceptor (EDA) complex between the heterocyclic substrate and the N-oxide, which negates the need for an external photocatalyst. rsc.orgresearchgate.net This approach allows for the use of a broad spectrum of radical precursors, including alkanes, alkenes, amides, and ethers, for the efficient alkylation of azines. rsc.orgresearchgate.net
Photocatalytic Reactivity of Pyridine N-oxides
The photocatalytic reactivity of pyridine N-oxides has emerged as a powerful tool in modern organic synthesis. These compounds can participate in single-electron transfer processes, leading to the formation of highly reactive intermediates. nih.govacs.org
Generation of Pyridine N-oxy Radicals
Pyridine N-oxy radicals are versatile reactive intermediates that can be generated from pyridine N-oxides through single-electron oxidation. nih.govchemrxiv.orgacs.org This process is often facilitated by photoredox catalysis, where a photoexcited catalyst oxidizes the pyridine N-oxide. nih.govchemrxiv.orgacs.org Acridinium-based photocatalysts have proven particularly effective for this transformation. nih.gov The resulting electrophilic N-oxy radical can then engage in a variety of chemical reactions. nih.gov
Once generated, these N-oxy radicals can act as potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from even strong aliphatic C–H bonds. nih.govacs.org This capability has been harnessed in synergistic catalytic systems that combine photoredox and HAT catalysis for direct C-H functionalization. chemrxiv.org
The generation of pyridine N-oxy radicals can also be achieved through photo-initiated intramolecular single-electron transfer or through intermolecular single-electron oxidation using chemical oxidants or electrochemical methods. rsc.org The reactivity and stability of these radicals can be tuned by modifying the substituents on the pyridine ring. nih.gov For instance, electron-withdrawing groups can enhance the stability of the corresponding N-oxy radical. rsc.org
The photocatalytic generation of pyridine N-oxy radicals has enabled the development of novel transformations, including the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.orgacs.org In these reactions, the N-oxy radical initiates a radical cascade by adding to the olefin in a regioselective manner. chemrxiv.org
Pyridine N-oxide-Based Hydrogen Atom Transfer Catalysis
The single-electron oxidation of pyridine N-oxides using photoredox catalysts generates highly electrophilic N-oxy radicals. chemrxiv.orgnih.gov These species have been harnessed as potent hydrogen atom transfer (HAT) agents for the functionalization of strong, unactivated C(sp³)–H bonds. acs.orgchemrxiv.org This strategy synergistically combines photoredox and HAT catalysis to access alkyl radicals from a variety of substrates. chemrxiv.org
The general mechanism for C–H functionalization via pyridine N-oxide-based HAT catalysis proceeds as follows:
A photoredox catalyst, typically an acridinium salt like Mes-AcrBF₄, is excited by visible light. acs.org
The excited photocatalyst (Mes-Acr⁺*) oxidizes a pyridine N-oxide derivative to generate a highly electrophilic N-oxy radical cation. nih.govnih.gov
This N-oxy radical cation is a powerful HAT agent capable of abstracting a hydrogen atom from an unactivated C(sp³)–H bond (including those with bond dissociation energies (BDE) ≥ 95 kcal/mol), forming an alkyl radical (R•) and a protonated N-oxide. nih.govacs.orgsemanticscholar.org
The generated alkyl radical then engages in subsequent reactions, such as addition to an electron-deficient alkene (Giese-type reaction) or a protonated heteroarene (Minisci-type reaction). nih.govresearchgate.net
The catalytic cycle is closed by the reduction of the radical intermediate and regeneration of both the photoredox catalyst and the pyridine N-oxide HAT agent. nih.gov
The reactivity and selectivity of these HAT catalysts can be finely tuned by modifying the substituents on the pyridine N-oxide ring. chemrxiv.orgacs.org Electron-deficient pyridine N-oxides generally exhibit higher catalytic activity, as they lead to more electrophilic N-oxy radicals and possess higher O-H BDEs in their protonated form, making the H-atom abstraction step more efficient. acs.org For instance, 2,6-dichloropyridine (B45657) N-oxide and 4-acetylpyridine (B144475) N-oxide have been identified as particularly effective catalysts. chemrxiv.orgacs.org This methodology has been successfully applied to the alkylation and heteroarylation of a wide array of substrates containing unactivated primary, secondary, and tertiary C–H bonds. acs.orgacs.org
Table 1: Performance of Pyridine N-oxide Derivatives as HAT Catalysts in the Alkylation of Cyclohexane Reaction conditions: Cyclohexane, benzylidene malononitrile, photocatalyst (Mes-AcrBF₄), and HAT catalyst under blue light irradiation.
| Entry | HAT Catalyst | Yield (%) |
| 1 | Pyridine N-oxide | High |
| 2 | 4-Acetylpyridine N-oxide | 92 |
| 3 | 2,6-Lutidine N-oxide | Moderate |
| 4 | 2,6-Dichloropyridine N-oxide | High |
Data sourced from studies on C-H functionalization. acs.org
Beta-Oxyvinyl Radical-Mediated Cascade Reactions
A significant synthetic application stemming from pyridine N-oxy radicals is the generation of β-oxyvinyl radicals. nih.govnih.gov This strategy provides access to oxyfunctionalization and radical cascades in a single step, a previously underdeveloped area of vinyl radical chemistry. nih.govdigitellinc.com The process is typically initiated by the addition of a photocatalytically generated pyridine N-oxy radical to an alkyne. nih.govnih.gov
The mechanism involves:
Single-electron oxidation of a pyridine N-oxide by an excited photoredox catalyst (e.g., an acridinium salt) to form the N-oxy radical. digitellinc.comnih.gov
The electrophilic N-oxy radical adds to the carbon-carbon triple bond of an alkyne or ynamide. digitellinc.comdigitellinc.com This step generates a key β-oxyvinyl radical intermediate. nih.govnih.gov
This highly reactive vinyl radical can then participate in a variety of cascade reactions, most notably intramolecular cyclizations with a tethered alkene or other radical acceptor. nih.govnih.gov
This methodology has enabled the development of novel and complex transformations. For example, a photoinduced oxidative cyclopropanation of ene-ynamides was achieved through a β-oxyvinyl radical cascade. nih.govdigitellinc.com More broadly, this approach has been applied to the divergent radical cascade annulations of 1,6-enynes. nih.gov By using 2,6-lutidine N-oxide as the oxy radical precursor and an acridinium photocatalyst, a range of cyclopropane-fused bicyclic, tricyclic, and spiro-tetracyclic compounds have been synthesized from various 1,6-enynes under mild, metal-free conditions. nih.gov Fluorescence quenching experiments confirm that the excited photocatalyst is quenched by the pyridine N-oxide rather than the enyne, supporting the proposed mechanism of N-oxy radical addition to the alkyne. nih.gov
Table 2: Radical Cascade Annulations of 1,6-Enynes via β-Oxyvinyl Radical Intermediate Reaction conditions: 1,6-enyne, 2,6-lutidine N-oxide, and photocatalyst [Mes-(tBu)₂Acr-PhBF₄] under blue LED irradiation.
| Entry | 1,6-Enyne Substrate | Product Structure | Yield (%) |
| 1 | N-Allyl-N-(phenylethynyl)tosylamide | Cyclopropane-fused bicyclic | 81 |
| 2 | O-Allyl phenylethynyl ether | Fused tricyclic | 58 |
| 3 | Ene-ynamide derivative | Spiro-tetracyclic | 85 |
Data synthesized from reports on photoredox-catalyzed radical cascades. nih.govnih.gov
Direct Photoexcitation for Alkyl Carbon Radical Generation
Beyond photoredox catalysis, direct photoexcitation of certain pyridine N-oxide derivatives can be used to generate valuable alkyl carbon radicals from stable precursors like alkylboronic acids. nih.govnih.gov This approach leverages the inherent photochemical properties of the pyridine N-oxide scaffold. nih.gov
In a key example, 4-nitropyridine (B72724) N-oxide, which exhibits a biradical character, was found to serve as an effective catalyst upon direct irradiation with blue LED light (427 nm). nih.gov The proposed mechanism suggests that the photoexcited 4-nitropyridine N-oxide promotes the nucleo-homolytic substitution of alkylboronic acids to generate alkyl radicals. purdue.edu This method circumvents the need for a separate photocatalyst. nih.gov
The catalytic system has demonstrated broad applicability for various transformations, including:
Alkylation: The generated alkyl radicals can add to electron-deficient olefins.
Amination: Trapping of the radical with amination reagents.
Cyanation: Reaction with cyano-group donors.
This method is particularly effective for secondary alkylboronic acids. nih.gov While primary alkylboronic acids showed lower reactivity under the initial conditions, the system provides a novel, catalyst-only pathway for accessing alkyl radicals from readily available boron reagents. nih.govpurdue.edu
Table 3: Functionalization of Alkylboronic Acids via Direct Photoexcitation of 4-Nitropyridine N-oxide
| Entry | Alkylboronic Acid | Reaction Type | Product | Yield (%) |
| 1 | Cyclohexylboronic acid | Alkylation | Alkylated product | Good |
| 2 | Cyclopentylboronic acid | Amination | Aminated product | Good |
| 3 | sec-Butylboronic acid | Cyanation | Cyanated product | Good |
Data based on research findings on photoexcited pyridine N-oxides. nih.gov
Skeletal Editing and Atom Swap Transformations
Skeletal editing has emerged as a powerful strategy for the precise modification of molecular cores, offering a direct route to structural novelty without requiring de novo synthesis. chinesechemsoc.orgchinesechemsoc.org Pyridine N-oxides have recently been shown to be valuable substrates for such transformations, particularly for single atom swap reactions. chinesechemsoc.org
Nitrogen-to-Carbon Single Atom Swap Reactions
A general strategy has been developed for the direct conversion of pyridine and quinoline (B57606) N-oxides into their corresponding benzene and naphthalene (B1677914) derivatives through a nitrogen-to-carbon single atom swap. chinesechemsoc.orgchinesechemsoc.org This transformation achieves the precise replacement of the N-oxide moiety with a C-H group in a single step. chinesechemsoc.orgchemrxiv.org
The reaction is typically carried out using a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), as the carbon source in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at elevated temperatures. chinesechemsoc.orgchinesechemsoc.org
Mechanistic studies indicate a process involving dearomatization and subsequent aromatization: chinesechemsoc.org
The base deprotonates the sulfoxide to generate a carbanionic nucleophile.
This nucleophile attacks the pyridine N-oxide ring.
A sequence of dearomatization, ring-opening, and ring-closure steps occurs.
The original N–O motif is ultimately eliminated as a nitrite (B80452) ion (NO₂⁻), while the C–H motif from the sulfoxide is incorporated into the aromatic ring to form the final carbocyclic product. chinesechemsoc.orgchinesechemsoc.org
This method displays good functional group tolerance, with various 2-aryl, 3-substituted, and 4-aryl-substituted pyridine N-oxides being successfully converted into the corresponding benzene derivatives in moderate to good yields. chinesechemsoc.org The reaction has also been applied to more complex structures, including bipyridyl N-oxides, demonstrating its potential for editing advanced materials. chinesechemsoc.orgchemrxiv.org
Table 4: Scope of Nitrogen-to-Carbon Atom Swap in Substituted Pyridine N-oxides Reaction conditions: Pyridine N-oxide (0.2 mmol), sulfoxide (3 equiv), LiHMDS (6 equiv) in dioxane at 110 °C.
| Entry | Pyridine N-oxide Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine N-oxide | Biphenyl | Moderate |
| 2 | 3-Phenylpyridine N-oxide | Biphenyl | Moderate |
| 3 | 4-Phenylpyridine N-oxide | Biphenyl | Moderate |
| 4 | 2-(p-Tolyl)pyridine N-oxide | 4-Methylbiphenyl | 65 |
| 5 | 2-(4-Fluorophenyl)pyridine N-oxide | 4-Fluorobiphenyl | 62 |
| 6 | 3-Bromopyridine N-oxide | Bromobenzene | 55 |
| 7 | 2,2'-Bipyridyl N-oxide | 2-Phenylpyridine | 75 |
Data sourced from studies on skeletal editing of azaarene N-oxides. chinesechemsoc.org
Catalytic Applications of Pyridine N Oxide
Pyridine-N-oxide as a Ligand in Transition Metal Catalysis
The ability of the oxygen atom in this compound to coordinate to metal centers has been effectively harnessed in transition metal catalysis. Chiral versions of these ligands have proven to be particularly valuable in inducing asymmetry in various metal-catalyzed reactions, leading to the formation of one enantiomer of a product in preference to the other.
Chiral Pyridine (B92270) N-oxides in Asymmetric Catalysis
The introduction of chirality into the this compound framework has given rise to a powerful class of ligands for asymmetric catalysis. These chiral ligands create a stereochemically defined environment around the metal center, which in turn directs the approach of the reactants and controls the stereochemical outcome of the reaction. The application of chiral pyridine-N-oxides has been particularly successful in a range of carbon-carbon bond-forming reactions. lboro.ac.ukbeilstein-journals.orgacs.orgthieme-connect.com
The asymmetric allylation of aldehydes is a fundamental transformation in organic synthesis, providing access to valuable chiral homoallylic alcohols. Chiral pyridine-N-oxides and their corresponding N,N'-dioxides have been extensively utilized as organocatalysts or ligands in these reactions, typically involving the use of allyltrichlorosilane (B85684) as the allylating agent. encyclopedia.pubnih.govacs.org The this compound activates the silicon reagent, facilitating the transfer of the allyl group to the aldehyde in an enantioselective manner. acs.orgnih.gov A variety of chiral backbones, including those derived from terpenes and those possessing axial or planar chirality, have been incorporated into the this compound structure, leading to high yields and excellent enantioselectivities. lboro.ac.ukcuni.czresearchgate.net For instance, terpene-derived bipyridine N-monoxides have been shown to catalyze the allylation of aromatic and heteroaromatic aldehydes with high enantioselectivities (≤99% ee). acs.org
| Catalyst Type | Aldehyde | Reagent | Yield (%) | ee (%) | Reference |
| Terpene-derived bipyridine N-monoxide | Benzaldehyde | Allyltrichlorosilane | 90 | 71 | mdpi.com |
| Terpene-derived bipyridine N-monoxide | p-Nitrobenzaldehyde | Allyltrichlorosilane | 72 | 59 | mdpi.com |
| Axially chiral bipyridine N,N'-dioxide | 4-Methoxybenzaldehyde | Allyltrichlorosilane | - | 86 | encyclopedia.pub |
| Planar chiral aza-paracyclophane N-oxide | Benzaldehyde | Allyltrichlorosilane | 95 | 96 | encyclopedia.pub |
| Helical chiral 2,2′-biquinoline N,N'-dioxide | 4-Methoxybenzaldehyde | Allyltrichlorosilane | >99 | 96 | nih.gov |
Table 1: Representative Data for Asymmetric Allylation Reactions Catalyzed by Chiral this compound Derivatives.
The synthesis of chiral propargyl and allenyl compounds is of significant interest due to their utility as versatile building blocks in organic synthesis. Helical chiral 2,2′-bipyridine N-monoxides have been successfully employed as catalysts in the enantioselective propargylation of aldehydes with allenyltrichlorosilane. capes.gov.br These reactions provide access to homopropargylic alcohols with high levels of enantioselectivity. capes.gov.br The helical chirality of the ligand effectively controls the stereochemical outcome of the addition. Computational studies have been instrumental in understanding the origins of enantioselectivity in these reactions, highlighting the role of the catalyst in creating a well-defined and rigid transition state. acs.org
| Catalyst | Aldehyde | Reagent | Yield (%) | ee (%) | Reference |
| Helical Chiral 2,2′-Bipyridine N-Monoxide | Benzaldehyde | Allenyltrichlorosilane | 95 | 94 | capes.gov.br |
| Helical Chiral 2,2′-Bipyridine N-Monoxide | 4-Methoxybenzaldehyde | Allenyltrichlorosilane | 93 | 96 | capes.gov.br |
| Helical Chiral 2,2′-Bipyridine N-Monoxide | 4-Nitrobenzaldehyde | Allenyltrichlorosilane | 96 | 90 | capes.gov.br |
| Helical Chiral 2,2′-Bipyridine N-Monoxide | 2-Naphthaldehyde | Allenyltrichlorosilane | 94 | 95 | capes.gov.br |
Table 2: Enantioselective Propargylation of Aldehydes Catalyzed by a Helical Chiral this compound.
The asymmetric ring-opening of meso-epoxides is a powerful strategy for the synthesis of chiral 1,2-difunctionalized compounds, such as chlorohydrins. Chiral pyridine-N-oxides, particularly those with planar or helical chirality, have proven to be effective catalysts for the desymmetrization of meso-epoxides using silicon tetrachloride (SiCl4) as the nucleophile source. beilstein-journals.orgencyclopedia.pubd-nb.inforesearchgate.net The catalyst activates the SiCl4, leading to a highly Lewis acidic species that promotes the enantioselective opening of the epoxide ring. encyclopedia.pubacs.org For instance, planar-chiral pyridine-N-oxides derived from ferrocene (B1249389) have been shown to catalyze the ring-opening of cis-stilbene (B147466) oxide with high enantioselectivity. beilstein-journals.org Similarly, helical-chiral pyridine N-oxides have been applied to the desymmetrization of both aromatic and aliphatic meso-epoxides, with higher enantioselectivities generally observed for the aromatic substrates. encyclopedia.pub
| Catalyst Type | Epoxide | Reagent | Yield (%) | ee (%) | Reference |
| Planar-chiral Pyridine N-oxide | cis-Stilbene oxide | SiCl4, iPr2NEt | 94 | 56 | beilstein-journals.org |
| Helical-chiral Pyridine N-oxide | cis-Stilbene oxide | SiCl4, iPr2NEt | 80 | 94 | encyclopedia.pub |
| Helical-chiral Pyridine N-oxide | Cyclohexene oxide | SiCl4, iPr2NEt | 68 | 22 | encyclopedia.pub |
| Conformationally Rigid Bicyclic Bipyridine N,N'-Dioxide | cis-Stilbene oxide | SiCl4, DIPEA | 94 | 93 | mdpi.com |
| Pyridine N-oxide fused with Bicyclo[3.3.1]nonane | Norbornene oxide | SiCl4 | - | 96 | dntb.gov.ua |
Table 3: Desymmetrization of meso-Epoxides Catalyzed by Chiral this compound Derivatives.
The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. In the context of this compound chemistry, these compounds have been utilized as part of the substrate in enantioselective Michael additions. For example, the reaction of malonates with 2-enoylpyridine N-oxides, catalyzed by a chiral bisoxazoline–Zn(II) complex, proceeds with high yields and excellent enantioselectivities. figshare.comacs.orgnih.gov The this compound moiety in the substrate is believed to act as a bidentate chelating group for the metal catalyst, which enhances both reactivity and stereocontrol. acs.org Additionally, chiral N,N'-dioxide ligands have been developed for the nickel-catalyzed Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, affording complex heterocyclic structures with high enantiopurity. chemrxiv.org
| Ligand/Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Chiral Bisoxazoline–Zn(II) | Dimethyl malonate | (E)-3-phenyl-1-(1-oxido-2-pyridinyl)prop-2-en-1-one | 95 | 96 | acs.org |
| Chiral Bisoxazoline–Zn(II) | Diethyl malonate | (E)-1-(4-chlorophenyl)-3-(1-oxido-2-pyridinyl)prop-2-en-1-one | 92 | 94 | acs.org |
| Chiral Bisoxazoline–Zn(II) | Di-tert-butyl malonate | (E)-1-(4-methoxyphenyl)-3-(1-oxido-2-pyridinyl)prop-2-en-1-one | 90 | 92 | acs.org |
| Chiral C2-symmetric bipyridine-N,N'-dioxide/Ni(OTf)2 | 5-amino-1-phenyl-1H-pyrazole | (E)-1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one | 97 | 99 | chemrxiv.org |
Table 4: Enantioselective Michael Addition Reactions Involving this compound Derivatives.
The nitroaldol or Henry reaction is a classic method for the formation of β-nitro alcohols, which are valuable synthetic intermediates. The use of chiral this compound-containing ligands in copper(II)-catalyzed asymmetric Henry reactions has been reported. acs.orgrhhz.net Specifically, the addition of nitromethane (B149229) to 2-acylpyridine N-oxides, where the this compound moiety is part of the ketone substrate, can be catalyzed by a Cu(II)-BOX complex to afford tertiary nitroaldols with a quaternary stereocenter in good yields and high enantiomeric excesses. acs.org The chelating ability of the 2-acylpyridine N-oxide is crucial for the success of this transformation. acs.org Other studies have employed nickel complexes with chiral aminophenol sulfonamide ligands for the same reaction, also achieving high yields and enantioselectivities. researchgate.netnih.govmdpi.com
| Catalyst System | Substrate | Reagent | Yield (%) | ee (%) | Reference |
| BOX-Cu(OTf)2 | 1-(1-oxido-2-pyridinyl)ethan-1-one | Nitromethane | 75 | 85 | acs.org |
| BOX-Cu(OTf)2 | 1-(4-methoxy-1-oxido-2-pyridinyl)ethan-1-one | Nitromethane | 80 | 92 | acs.org |
| Ni(OAc)2/Chiral Aminophenol Sulfonamide | 1-(1-oxido-2-pyridinyl)ethan-1-one | Nitromethane | 86 | 85 | mdpi.com |
| Ni–PyBisulidine complex | Methyl phenyloxoacetate | Nitromethane | 99 | 94 | rsc.org |
Table 5: Asymmetric Nitroaldol (Henry) Reactions Involving 2-Acylpyridine N-oxides.
Non-Chiral Pyridine N-oxides in Metal-Mediated Reactions
Non-chiral pyridine N-oxides serve as effective ligands and reagents in a variety of metal-mediated reactions. Their utility stems from the electronic properties of the N-O group, which can act as a potent electron-pair donor to a metal center. This coordination can influence the reactivity and selectivity of the catalytic system.
One significant application is in palladium-catalyzed C-H bond functionalization reactions. For instance, pyridine N-oxides have been employed in the direct arylation of pyridine itself. berkeley.edunih.gov In these reactions, the pyridine N-oxide can coordinate to the palladium catalyst, facilitating the activation of a C-H bond at the 2-position of another pyridine N-oxide molecule. beilstein-journals.org This leads to the formation of 2-arylpyridines after a subsequent reduction step. The reaction tolerates a range of functional groups on both the pyridine N-oxide and the aryl halide partner. beilstein-journals.org
Furthermore, pyridine N-oxides have been utilized in copper-catalyzed cross-coupling reactions. For example, they have been used in the biaryl coupling of azine-N-oxides with oxazoles. beilstein-journals.org In these transformations, the pyridine N-oxide likely acts as a ligand to the copper center, promoting the desired coupling process.
The table below summarizes representative examples of non-chiral pyridine N-oxides in metal-mediated reactions.
| Metal Catalyst | Reaction Type | Substrates | Product | Ref. |
| Palladium(II) acetate (B1210297)/tri-tert-butylphosphine | Direct Arylation | Pyridine N-oxide, Aryl halide | 2-Arylpyridine N-oxide | berkeley.edunih.gov |
| Palladium(II) acetate/dppf | ortho-Alkylation | Pyridine N-oxide, Alkyl bromide | 2-Alkylpyridine | beilstein-journals.org |
| Copper(I) iodide | Biaryl Coupling | Pyridine N-oxide, Oxazole | 2-(Oxazol-2-yl)pyridine | beilstein-journals.org |
| Rhodium complex | C-H Alkylation | Pyridine, Acrylate | 2-Alkylpyridine | beilstein-journals.org |
Cooperative Catalysis Involving Pyridine N-oxides
Pyridine N-oxides can participate in cooperative catalytic systems where two or more distinct catalysts work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. A notable example of this is the direct arylation of pyridine N-oxide catalyzed by a combination of a palladium complex and a second metal species.
Mechanistic studies have revealed that in the direct arylation of pyridine N-oxide with aryl halides, catalyzed by palladium(II) acetate and tri-tert-butylphosphine, the reaction does not proceed through a simple, single catalytic cycle. berkeley.edunih.gov Instead, a cooperative mechanism is proposed where two distinct palladium centers are involved. berkeley.edu One palladium center, ligated by the phosphine, is responsible for the oxidative addition of the aryl halide. A second, cyclometalated palladium complex is proposed to be responsible for the C-H activation of the pyridine N-oxide. berkeley.edunih.gov The subsequent transfer of the heteroaryl group between the two palladium centers leads to the formation of the final product. berkeley.edu This cooperative catalysis is crucial for the efficiency of the reaction. berkeley.edunih.gov
This compound in Organocatalysis
Pyridine N-oxides have emerged as a significant class of organocatalysts, primarily functioning as Lewis bases. researchgate.netnih.gov Their catalytic activity is attributed to the highly nucleophilic oxygen atom of the N-O bond. nih.govacs.org
Lewis Basic Organocatalysis
As Lewis basic organocatalysts, pyridine N-oxides can activate a variety of electrophilic species. The lone pair of electrons on the oxygen atom can interact with Lewis acidic centers, enhancing the reactivity of the substrate. researchgate.net This mode of activation has been successfully applied in a range of organic transformations. For instance, pyridine N-oxides have been shown to catalyze the silylation of alcohols, including sterically hindered tertiary alcohols. acs.org In this reaction, the pyridine N-oxide activates the silicon reagent, facilitating the transfer of the silyl (B83357) group to the alcohol.
A comparison of the nucleophilic ability of the oxygen in pyridine N-oxide and the nitrogen in pyridine has shown that the oxygen atom in pyridine N-oxide is a stronger nucleophile. acs.org This enhanced nucleophilicity is a key factor in its effectiveness as a Lewis basic organocatalyst. acs.org
Activation of Organosilicon Reagents
A prominent application of pyridine N-oxides in organocatalysis is the activation of organosilicon reagents. nih.govnih.gov The high affinity of silicon for oxygen, coupled with the nucleophilicity of the N-oxide oxygen, makes pyridine N-oxides ideal catalysts for reactions involving organosilanes. nih.govnih.gov
This activation is central to the Sakurai–Hosomi–Denmark-type allylation reactions, where pyridine N-oxides catalyze the addition of allyltrichlorosilanes to aldehydes. nih.gov The pyridine N-oxide coordinates to the silicon atom of the allyltrichlorosilane, forming a hypervalent silicate (B1173343) species. nih.gov This hypervalent intermediate is significantly more reactive than the parent silane, enabling the efficient transfer of the allyl group to the aldehyde. This methodology has become a standard for testing new Lewis basic organocatalysts. nih.gov
The table below presents examples of reactions where pyridine N-oxide acts as an organocatalyst.
| Reaction Type | Reagents | Catalyst | Product | Ref. |
| Silylation of Alcohols | Alcohol, Silylating agent | 4-Methylpyridine N-oxide | Silyl ether | researchgate.net |
| Allylation of Aldehydes | Aldehyde, Allyltrichlorosilane | Pyridine N-oxide | Homoallylic alcohol | nih.gov |
| Acylative Dynamic Kinetic Resolution | Azole, Aldehyde, Anhydride (B1165640) | Chiral 4-Aryl-pyridine-N-oxide | Tetrazole hemiaminal ester | acs.org |
This compound as an Oxidant in Organic Transformations
In addition to their role as catalysts, pyridine N-oxides can also function as mild and versatile oxidizing agents in various organic transformations. acs.orgresearchgate.netthieme-connect.de The N-O bond in pyridine N-oxide is relatively weak and can undergo heterolytic fragmentation, allowing the oxygen atom to be transferred to a substrate. thieme-connect.de
Pyridine N-oxides are frequently used as oxidants in metal-catalyzed reactions. For example, in gold-catalyzed oxidations, pyridine N-oxides serve as the oxygen source for the conversion of alkynes to 1,2-dicarbonyl compounds. organic-chemistry.org Derivatives such as 2,6-dichloropyridine (B45657) N-oxide have been found to be particularly effective in these transformations. organic-chemistry.org Similarly, in ruthenium-catalyzed reactions, 4-picoline N-oxide has been used as the oxidant for the conversion of terminal alkynes to amides. organic-chemistry.org
Pyridine N-oxides have also been employed as oxidants in metal-free reactions. For instance, they can be used in combination with molecular iodine to achieve the dioxygenation of ynamides. organic-chemistry.org Furthermore, pyridine N-oxides have been utilized as hydrogen-atom transfer (HAT) reagents in photoinduced C-H functionalization reactions. acs.org
A significant recent development is the use of pyridine N-oxide in combination with a cobalt catalyst and dioxygen for the selective oxidation of methane (B114726) to methylene (B1212753) bis(trifluoroacetate). acs.org In this system, the pyridine N-oxide is proposed to react with trifluoroacetic anhydride (TFAA) to generate a trifluoromethyl radical, which initiates the oxidation cascade. acs.org
The following table provides examples of pyridine N-oxide as an oxidant.
Coordination Chemistry of Pyridine N Oxides
Pyridine-N-oxides as Ligands in Transition Metal Complexes
Pyridine-N-oxides are weakly basic ligands that coordinate to metal centers primarily through the exocyclic oxygen atom. wikipedia.orgwikiwand.com This coordination behavior gives rise to a rich variety of transition metal complexes with interesting structural and magnetic properties. The electronic nature of the pyridine (B92270) ring can be tuned by introducing substituents, which in turn influences the properties of the resulting metal complexes.
The structural elucidation of metal-pyridine-N-oxide complexes has been extensively carried out using single-crystal X-ray diffraction. A common class of these compounds includes the homoleptic octahedral complexes with the general formula [M(ONC₅H₅)₆]²⁺, where M can be Mn(II), Fe(II), Co(II), or Ni(II). wikipedia.orgwikiwand.com In these structures, six pyridine-N-oxide ligands coordinate to the central metal ion.
Structural studies reveal that the coordination environment around the metal center can vary significantly depending on the metal ion, the counter-anion, and the presence of other ligands. For instance, reactions involving manganese(II) acetate (B1210297) and this compound can yield polymeric complexes where both carboxylate and this compound act as bridging ligands. researchgate.net In contrast, similar reactions with copper(II) acetate tend to form mononuclear or binuclear "paddle wheel" structures with this compound as a monodentate ligand. researchgate.net Solid-phase synthesis with zinc chloride has led to the formation of tetra-nuclear zinc complexes. researchgate.net A key structural parameter in these complexes is the M-O-N angle, which is typically around 130°. wikipedia.orgwikiwand.com
Below is a data table summarizing the structural features of selected metal-pyridine-N-oxide complexes.
| Complex Formula | Metal Ion | Coordination Geometry | Structural Features |
| [Ni(ONC₅H₅)₆]²⁺ | Ni(II) | Octahedral | Homoleptic complex with six monodentate this compound ligands. wikipedia.orgwikiwand.com |
| Polymeric Manganese(II) complexes | Mn(II) | Polymeric | Features bridging aromatic carboxylates and bridging this compound ligands. researchgate.net |
| [Cu₂(O₂CR)₄(ONC₅H₅)₂] | Cu(II) | Binuclear Paddle Wheel | Monodentate this compound ligands in axial positions. researchgate.net |
| Tetra-nuclear Zinc complex | Zn(II) | Tetra-nuclear | Formed via solid-phase reaction of zinc chloride and sodium benzoate. researchgate.net |
This compound primarily functions as a ligand by donating electron density from its oxygen atom to a metal center, forming a metal-oxygen bond. wikipedia.orgwikiwand.com This interaction is the cornerstone of its coordination chemistry. Two principal bonding modes have been identified:
Monodentate: The this compound ligand binds to a single metal center through its oxygen atom. This is the most common mode of coordination, observed in numerous discrete molecular complexes, such as the hexakis(this compound)metal(II) cations. wikipedia.orgwikiwand.comresearchgate.net
Bridging: The oxygen atom of the this compound ligand simultaneously coordinates to two different metal centers, acting as a bridge between them. This mode is crucial in the formation of coordination polymers and multi-nuclear complexes, leading to extended one-, two-, or three-dimensional structures. researchgate.net
The magnetic properties of transition metal complexes are dictated by the number of unpaired d-electrons on the metal ion and the interactions between adjacent metal centers. Complexes of this compound, being a relatively weak-field ligand, are typically high-spin. wikipedia.orgwikiwand.com This means that for a given d-electron count, the electrons will occupy the d-orbitals to maximize the total electron spin, resulting in paramagnetic behavior. libretexts.org
Paramagnetism is a form of magnetism whereby certain materials are weakly attracted by an externally applied magnetic field. libretexts.orgdalalinstitute.com The strength of this attraction is proportional to the number of unpaired electrons. Consequently, high-spin complexes of this compound with metals like Mn(II) (d⁵), Fe(II) (d⁶), Co(II) (d⁷), and Ni(II) (d⁸) exhibit significant paramagnetism.
In polynuclear or polymeric complexes where this compound acts as a bridging ligand, magnetic exchange interactions can occur between the metal centers. These interactions are mediated by the bridging ligand. When the metal-metal separation through a this compound bridge is in the range of 3.6–3.7 Å, antiferromagnetic exchange is often observed. researchgate.net Antiferromagnetism occurs when the magnetic moments of adjacent metal ions align in an antiparallel fashion, leading to a reduction or cancellation of the net magnetic moment. dalalinstitute.com
| Magnetic Property | Description | Relevance to this compound Complexes |
| Paramagnetism | Weak attraction to an external magnetic field due to the presence of unpaired electrons. libretexts.orgdalalinstitute.com | Most monomeric this compound complexes with transition metals are paramagnetic due to their high-spin electronic configuration. wikipedia.orgwikiwand.com |
| Antiferromagnetism | Magnetic moments on adjacent atoms align in an antiparallel arrangement, often resulting in a low net magnetic moment. dalalinstitute.com | Observed in polymeric complexes where this compound acts as a bridging ligand, facilitating magnetic exchange between metal centers. researchgate.net |
| High-Spin | Electrons fill d-orbitals to maximize total spin before pairing up. libretexts.org | This compound is a weak-field ligand, leading to the formation of high-spin complexes. wikipedia.orgwikiwand.com |
Role of Pyridine N-oxide in Metal-Catalyzed Cross-Coupling Reactions
In recent years, pyridine-N-oxides have emerged as highly valuable substrates in the field of metal-catalyzed cross-coupling reactions. Their utility stems from the ability of the N-oxide moiety to act as an internal directing group, facilitating the activation of otherwise inert C-H bonds, particularly at the C2-position of the pyridine ring. arkat-usa.orgbohrium.com This strategy offers a more efficient and atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials like organometallics. google.com
Palladium-catalyzed reactions have been extensively developed for the direct functionalization of pyridine-N-oxides. google.comacs.org The N-oxide oxygen atom coordinates to the palladium catalyst, positioning it in close proximity to the C2-H bond and enabling its cleavage through a cyclometalation or related C-H activation process. This allows for the regioselective formation of a new carbon-carbon or carbon-heteroatom bond at the 2-position. arkat-usa.orggoogle.com
A wide range of coupling partners can be employed in these reactions, including:
Aryl Bromides and Triflates: Direct arylation of pyridine-N-oxides occurs with high yields and complete selectivity for the 2-position. arkat-usa.orggoogle.com
Alkyl Bromides: Even non-activated secondary and tertiary alkyl bromides can be coupled with pyridine-N-oxides, providing a novel route to 2-alkylpyridine derivatives. acs.org
Heteroarenes: Oxidative C-H/C-H cross-coupling between pyridine-N-oxides and electron-rich heterocycles like furans, thiophenes, and triazoles has been achieved. arkat-usa.orgrsc.org
A significant advantage of this methodology is that the resulting 2-substituted this compound products can be easily deoxygenated under mild conditions, for example, using palladium-catalyzed reduction, to afford the corresponding 2-substituted pyridines. google.com This two-step sequence of directed C-H functionalization followed by deoxygenation provides a powerful synthetic route to a diverse array of substituted pyridine compounds. arkat-usa.orgbohrium.com
Supramolecular Chemistry Involving Pyridine N Oxide
Hydrogen Bonding Networks in Pyridine-N-oxide Systems
The N-oxide group is a strong hydrogen bond acceptor, readily interacting with various donor groups. In the solid state, C-H···O hydrogen bonds involving the N-oxide oxygen atom can support the formation of extensive supramolecular networks. rsc.orgrsc.org The interaction between the sulfonamide NH donor and the N-oxide acceptor is persistent, leading to the formation of cocrystals through N−H···O hydrogen bonds. acs.org The geometry of these interactions can vary, resulting in discrete units or infinite chain and cyclic motifs. acs.org
The strong basicity of the N-oxide oxygen facilitates hydrogen bonding with a wide range of acids, from weak ones like water to strong mineral acids. acs.org These interactions have been extensively studied using FTIR and NMR spectroscopy, X-ray diffraction, and computational methods to characterize the nature of the hydrogen bond and the dynamics of proton transfer. acs.orgacs.org
In complexes with acids, a continuum of hydrogen bond strengths is observed, from conventional hydrogen bonding to proton-sharing and complete proton transfer, forming an ionic pair BH⁺···A⁻. acs.orglmaleidykla.lt The position of the proton in the O···H···O or N···H···O bridge is highly sensitive to the acid's strength (pKa), the solvent polarity, and the crystalline environment. lmaleidykla.ltchem-soc.siresearchgate.net FTIR spectroscopy is a powerful tool for probing these systems; for instance, the ν(NO) stretching vibration of this compound, which appears around 1252 cm⁻¹ in its free form, exhibits a significant red shift upon complexation, correlating with the hydrogen bond strength. acs.org
Studies on complexes between this compound (PyO) and a series of acids have shown that a clear transition from a molecular hydrogen bond to an ionic pair occurs. acs.orglmaleidykla.lt For complexes with weaker acids like acetic acid and cyanoacetic acid, a neutral B…H-A bond is observed. lmaleidykla.lt With stronger acids such as trichloroacetic acid (TCA) and trifluoroacetic acid (TFA), the system approaches the midpoint of the proton transfer pathway, where the proton is shared between the donor and acceptor. acs.orglmaleidykla.lt In the case of the PyO-TCA complex, it exists as a hydrogen-bonded complex with only incipient proton transfer in an acetonitrile (B52724) solution, but as a full proton transfer complex in the crystalline state, highlighting the crucial influence of the environment on proton location. lmaleidykla.lt For complexes with even stronger acids like hydrochloric and methanesulfonic acids, complete proton transfer is definitively observed. acs.orgacs.org
Table 1: Spectroscopic and Structural Data for this compound (PyO) Complexes with Various Acids This table presents data from studies on hydrogen-bonded complexes between PyO and different acids, illustrating the changes in vibrational frequencies and bond lengths as the proton is transferred from the acid to the N-oxide oxygen.
| Acid | System | Method | Key Finding | Reference |
| Acetic Acid (AA) | PyO·AA in Acetonitrile | FTIR, DFT | Neutral B…H–A hydrogen bond formed. | lmaleidykla.lt |
| Trichloroacetic Acid (TCA) | PyO·TCA in Acetonitrile | 17O NMR, DFT | H-bond with incipient proton transfer in solution. | lmaleidykla.lt |
| Trichloroacetic Acid (TCA) | PyO·TCA Crystal | Neutron Diffraction | Complete proton transfer occurs in the crystalline state. | lmaleidykla.lt |
| Trifluoroacetic Acid (TFA) | PyO·TFA in Acetonitrile | 17O NMR, DFT | Thermally induced proton sharing, with the proton at the midpoint. | lmaleidykla.lt |
| Hydrochloric Acid (HCl) | PyO·HCl | FTIR, NMR, X-ray | Complete proton transfer observed, forming an ionic pair. An extraordinarily large geometric isotope effect was noted upon deuteration. | acs.org |
| Methanesulfonic Acid (MSA) | PyO·MSA | FTIR, DFT | Complete proton transfer to form an ionic pair. | acs.org |
This is an interactive table. Click on the headers to sort the data.
The introduction of substituents onto the this compound ring significantly alters its electronic properties and steric profile, thereby influencing the resulting supramolecular architecture in the crystalline state. researchgate.net A systematic study of non-deuterated this compound (PNO), partially-deuterated this compound (PNO-D), and 3-fluorothis compound (PNO-3F) revealed that even weak-directing substituents like deuterium (B1214612) and fluorine can cause significant changes in the crystal packing. researchgate.netnih.gov While PNO molecules exhibit isotropic packing, the presence of deuterium or fluorine leads to more ordered, layered, or columnar structures. researchgate.net
Quantum-chemical calculations have shown that fluorine substituents often play a repulsive role in the crystal packing of this compound. researchgate.net The electronic properties of substituents also have a pronounced effect. Electron-withdrawing groups on pyridine-N-oxides make them significantly more reactive in certain coupling reactions compared to those with electron-donating substituents. acs.org For instance, in palladium-catalyzed direct C-H arylation, pyridine-N-oxides with electron-withdrawing groups give the best yields. acs.org In cocrystals with sulfonamides, the substitution pattern dictates the final hydrogen-bonding motif, which can range from discrete pairs to infinite chains or rings. acs.org
Table 2: Effect of Substituents on the Crystal Packing of this compound (PNO) Derivatives This table summarizes how different substituents on the this compound ring influence the organization of molecules in the crystal lattice.
| Compound | Substituent | Observed Crystal Packing Motif | Key Interaction | Reference |
| PNO | None | Isotropic packing | van der Waals forces | researchgate.net |
| PNO-D | Deuterium | Significant changes from isotropic packing | Weak directing forces | researchgate.netnih.gov |
| PNO-3F | 3-Fluoro | Layered or columnar structures | Repulsive role of fluorine, C-H...O interactions | researchgate.netnih.gov |
| 2,2′-dithiobis(pyridine N-oxide) | 2,2'-dithiobis | Network formation | C-H···O hydrogen bonding | rsc.org |
| Aryl Sulfonamide Cocrystals | Varies | Discrete (D), infinite chain C(4), cyclic motifs R²₂(4) or R⁴₂(8) | N−H···O hydrogen bonds | acs.org |
This is an interactive table. Sort by compound or packing motif.
Host-Guest Chemistry with this compound Derivatives
This compound and its derivatives are effective guests in host-guest chemistry, capable of forming stable complexes with various macrocyclic receptors. The polar N-oxide group is the primary recognition site, engaging in hydrogen bonding and dipole-dipole interactions within the host's cavity.
Several classes of macrocyclic hosts have been shown to bind this compound derivatives.
Diamide-Based Macrocycles : These macrocycles form stable complexes with 3,5-pyridinedicarboxylic N-oxide derivatives. researchgate.netsioc-journal.cn The binding is driven by hydrogen bonding interactions between the host's amide protons and the guest's N-oxide and carboxylate functionalities.
Calix researchgate.netpyrroles : Water-soluble calix researchgate.netpyrroles have been used to study the binding of this compound guests. researchgate.net The interaction occurs within the aromatic cavity of the host, stabilized by hydrogen bonds between the pyrrole (B145914) N-H donors and the N-oxide oxygen acceptor.
Resorcinarenes : C-ethyl-2-methylresorcinarene forms host-guest complexes with various pyridine-N-oxides, including 3-methylpyridine (B133936) N-oxide and 4-methoxypyridine (B45360) N-oxide. rsc.org These complexes are stabilized by a combination of multiple hydrogen bonds and C-H···π interactions. The host can show conformational flexibility to accommodate different guests. rsc.org
The stability of host-guest complexes involving this compound is governed by a delicate interplay of structural factors of both the host and the guest.
Studies involving 3,5-pyridinedicarboxylic N-oxide derivatives and diamide-based macrocycles have revealed clear structure-binding relationships. researchgate.netsioc-journal.cn The affinity of the guest for the host is influenced by:
Substituents on the Guest : Guests with dibenzyl substituents show a higher affinity for the macrocycles compared to those with dibutyl groups, suggesting that additional π-π stacking interactions contribute to complex stability. researchgate.netsioc-journal.cn
Host Cavity Size : The binding affinity of this compound derivatives decreases as the cavity size of the diamide-based macrocycle increases. researchgate.netsioc-journal.cn
Host Composition : Incorporating a pyridine (B92270) motif into the macrocycle's structure has been found to have only a weak influence on its ability to bind this compound guests. researchgate.netsioc-journal.cn
Table 3: Binding Affinities of this compound Guests with Diamide-Based Macrocyclic Hosts This table shows representative data on the association constants (Ka) for different host-guest pairs, illustrating the structure-binding ability relationships.
| Guest (this compound derivative) | Host (Diamide-based macrocycle) | Substituent on Guest | Key Finding | Reference |
| Dibenzyl-3,5-pyridinediamine N-oxide | Diamide-based macrocycle | Dibenzyl | Higher affinity | researchgate.netsioc-journal.cn |
| Dibutyl-3,5-pyridinediamine N-oxide | Diamide-based macrocycle | Dibutyl | Lower affinity than dibenzyl derivative | researchgate.netsioc-journal.cn |
| Dibenzyl-3,5-pyridinedicarboxylate N-oxide | Diamide-based macrocycle | Dibenzyl | Weakest binding ability in the series | researchgate.netsioc-journal.cn |
This is an interactive table. Compare the binding affinities based on guest substituents.
Rotaxane and Pseudorotaxane Formation Utilizing this compound Moieties
The specific recognition properties of the this compound group have been harnessed to construct mechanically interlocked molecules such as pseudorotaxanes and rotaxanes. In these architectures, the N-oxide typically functions as a hydrogen bond-accepting recognition site on a linear "thread" component that is threaded through a macrocyclic "wheel".
This compound derivatives have been shown to be capable of forming stable researchgate.netpseudorotaxanes with diamide-based macrocycles both in solution and in the solid state. researchgate.net An interesting feature of these systems is their responsiveness to external stimuli. The threading and dethreading process of the pseudorotaxane can be controlled by altering the pH; the addition of trifluoroacetic acid (TFA) causes the components to dissociate, while subsequent addition of triethylamine (B128534) (TEA) allows the threaded structure to re-form. researchgate.netsioc-journal.cnresearchgate.net
This principle has been extended to the synthesis of neutral researchgate.netrotaxanes. researchgate.net In one strategy, a this compound axle was used in an anion-templated "threading-followed-by-stoppering" approach to create neutral interlocked hosts capable of recognizing halide anions. researchgate.net The orientation of the this compound axle within the cavity of the wheel can also be controlled. For example, a C3v symmetric amido-amine macrobicycle can form a researchgate.netpseudorotaxane with a this compound derivative in two different orientations depending on whether the macrocycle is in its neutral or triprotonated state. researchgate.net The addition of an external guest competitor, such as a different this compound derivative, can also be used to control the assembly and disassembly of more complex, dimeric researchgate.netrotaxane structures by competing for the binding site on the macrocycle. um.es
Theoretical and Computational Studies of Pyridine N Oxide
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations have been instrumental in elucidating the detailed molecular and electronic structure of pyridine-N-oxide. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been widely employed to complement and interpret experimental findings. worldscientific.com
Computational studies have confirmed that this compound possesses a planar pyridine (B92270) ring with C2v symmetry. worldscientific.com The calculated geometric parameters are generally in good agreement with experimental data obtained from gas-phase electron diffraction (GED) and X-ray crystallography. nih.govnih.gov
Electron Density Distribution Analysis
Analyses of the electron density distribution, often performed using Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) approaches, have provided deep insights into the electronic nature of this compound. worldscientific.comresearchgate.net These studies reveal a significant redistribution of electron density upon N-oxidation compared to pyridine.
The N-O bond introduces a zwitterionic character to the molecule, with a notable negative charge on the oxygen atom and a corresponding positive charge on the nitrogen atom and the pyridine ring. acs.org NBO analysis indicates that the oxygen atom in this compound has a more negative natural atomic charge compared to the nitrogen atom in pyridine, rendering it more nucleophilic. acs.org This charge distribution is a key factor governing the molecule's reactivity towards both electrophiles and nucleophiles. plos.org
Substituents on the pyridine ring have a pronounced effect on the electron density distribution. Electron-donating groups, such as a methyl group (-CH₃), increase the electron density on the ring and enhance the negative charge on the oxygen atom. worldscientific.com Conversely, electron-withdrawing groups, like a nitro group (-NO₂), decrease the electron density of the ring. worldscientific.comworldscientific.com
N-O Bond Characteristics and Interactions
The nature of the N-O bond in this compound is a central topic of computational research. It is best described as a dative covalent bond with a significant contribution from π-back-donation from the oxygen to the pyridine ring. researchgate.netnih.gov This results in an N-O bond order that is significantly greater than one. researchgate.net
Theoretical calculations have been employed to determine the N-O bond length and its dissociation enthalpy (BDE). DFT calculations predict the N-O bond length to be shorter than that in aliphatic amine N-oxides like trimethylamine (B31210) N-oxide, suggesting a stronger bond in the aromatic system. acs.orgnih.gov This is consistent with the higher N-O stretching frequency observed in the infrared spectrum of this compound. acs.org The calculated BDE for the N-O bond in this compound is in the range of 62-65 kcal/mol. acs.orgmdpi.com
The strength and length of the N-O bond are sensitive to the electronic effects of substituents on the pyridine ring. Electron-donating groups in the para position tend to increase the N-O bond length, while electron-withdrawing groups decrease it. worldscientific.com This is attributed to the influence of the substituent on the extent of π-back-donation from the oxygen atom. nih.gov Hydrogen bonding and other intermolecular interactions also lead to an elongation of the N-O bond. researchgate.netnih.gov
| Property | Method | Value | Reference |
| N-O Bond Length | B3LYP/6-31G | 1.282 Å | acs.org |
| N-O Bond Length | M06/6-311G+(d,p) | 1.274 Å | acs.org |
| N-O Bond Dissociation Enthalpy | B3LYP/6-31G | 63.8 kcal/mol | mdpi.com |
| N-O Bond Dissociation Enthalpy | M06/6-311G+(d,p) | 65.1 kcal/mol | mdpi.com |
| Natural Charge on Oxygen | NBO | -0.555 | acs.org |
Energetics of Protonation and Hydrogen Bond Formation
The basicity of the oxygen atom in this compound makes it a strong hydrogen bond acceptor. Computational studies have extensively investigated the energetics of its protonation and the formation of hydrogen-bonded complexes.
DFT and ab initio calculations have been used to determine the proton affinity of this compound and the stability of its protonated form. The protonation is predicted to occur at the oxygen atom, leading to the formation of a hydroxypyridinium cation. nih.gov The calculated interaction energy between pyridine derivatives and HCl shows a strong preference for protonation at the N1 (pyridinic) nitrogen in a related 2-pyridynyl moiety, but the N-oxide oxygen is also a favorable site. plos.org
The formation of homoconjugated cations of the type [B-H-B]⁺, where B is a substituted this compound, has been studied in different solvents. nih.govnih.gov These complexes are stabilized by strong O-H-O hydrogen bonds. The stability constants (log KBHB+) of these complexes have been determined experimentally and correlated with the calculated formation energies and Gibbs free energies in the gas phase. nih.govnih.gov For instance, 3,5-dimethyl-4-chloropyridine N-oxide forms a particularly stable homocomplex. nih.govnih.gov
Theoretical studies have also explored the hydrogen bonding between this compound and various acids. acs.org These investigations have established correlations between the vibrational frequencies of the N-O stretching mode and the geometry of the hydrogen bond, providing insights into the proton transfer process. acs.org
| System | Solvent | log K | Calculated Formation Energy (MP2/6-31++G**) |
| 3,5-Dimethyl-4-chloropyridine N-oxide | Acetone | 3.15 | -30.8 kcal/mol |
| 3,5-Dimethyl-4-chloropyridine N-oxide | Acetonitrile (B52724) | 2.82 | -30.8 kcal/mol |
| 3,5-Dimethyl-4-bromopyridine N-oxide | Acetone | 3.09 | -30.6 kcal/mol |
| 3,5-Dimethyl-4-bromopyridine N-oxide | Acetonitrile | 2.76 | -30.6 kcal/mol |
Data adapted from experimental and computational studies on homoconjugated cations of substituted pyridine N-oxides. nih.govnih.gov
Computational Modeling of Reaction Mechanisms
Computational modeling has become an indispensable tool for elucidating the mechanisms of reactions involving this compound, particularly in the realm of catalysis.
DFT Studies on C-H Bond Cleavage
DFT calculations have been crucial in understanding the C-H bond cleavage step in various functionalization reactions of this compound. One prominent example is the direct arylation of this compound catalyzed by palladium complexes. nih.gov Mechanistic studies, supported by DFT calculations, have shown that a cyclometalated palladium acetate (B1210297) species is more reactive towards C-H bond cleavage at the C2 position of this compound than the initially proposed arylpalladium acetate intermediate. nih.govacs.org The calculated free energy barrier for the C-H activation step provides valuable insights into the reaction kinetics. nih.gov
DFT has also been used to study the C-H activation of this compound by actinide bis(methyl) complexes. academie-sciences.fr These calculations revealed a favorable thermodynamic profile for the reaction, leading to a stable η²-(O,C) orthometalated complex. academie-sciences.fr
Furthermore, DFT calculations of O-H bond dissociation energies (BDEs) of protonated pyridine-N-oxides have been instrumental in the development of new catalytic systems for C-H functionalization. researchgate.net These studies help in the rational design of this compound-based hydrogen atom transfer (HAT) catalysts. acs.org
Transition State Analysis in Catalytic Reactions
The analysis of transition state structures and energies using computational methods provides a detailed picture of the factors controlling the rate and selectivity of catalytic reactions involving this compound.
In the context of enantioselective catalysis, DFT calculations have been employed to rationalize the stereochemical outcomes of reactions. For instance, in the N-oxide catalyzed allylation of aldehydes, the stereoselectivity is explained by the balance of noncovalent interactions in the transition state. researchgate.net Computational studies have also been used to predict the enantioselectivities of such reactions with reasonable accuracy. researchgate.net
For the acylative dynamic kinetic resolution of azole hemiaminals catalyzed by chiral 4-aryl-pyridine-N-oxides, DFT calculations identified the nucleophilic substitution of the hemiaminal with the acyloxypyridinium cation as the rate-determining and enantio-determining step. acs.org The calculated free energy of the transition states for the different stereoisomers successfully explained the observed high enantioselectivity. acs.org
In photoredox catalysis, computational modeling has helped to elucidate the mechanism of carbohydroxylation of α-olefins using this compound. nih.govacs.org The calculations identified the substitution of this compound from an N-alkoxypyridinium intermediate by water as the rate-determining step, with a calculated free energy barrier consistent with the experimental reaction conditions. nih.govacs.org
Spectroscopic Property Predictions
Computational methods have become indispensable for the interpretation and prediction of the spectroscopic properties of this compound. By solving the electronic Schrödinger equation, these techniques can accurately forecast vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
DFT calculations are frequently used to compute the vibrational frequencies of this compound. nih.gov These calculations can predict the positions of IR and Raman bands, which correspond to specific molecular vibrations such as N-O stretching, C-H stretching, and ring deformation modes. nih.govicm.edu.pl The agreement between calculated and experimental frequencies is often very good, allowing for reliable assignment of the observed spectral bands. nih.govicm.edu.pl For instance, DFT computations have been successfully used to analyze the complex vibrational spectra of this compound and its deuterated and substituted derivatives. icm.edu.plue.wroc.pl
The prediction of NMR spectra is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts (δ) for ¹H, ¹³C, and ¹⁵N nuclei. nih.govlmaleidykla.ltlmaleidykla.lt These theoretical values are generally in good agreement with experimental data and are crucial for assigning signals in complex spectra, especially for substituted Pyridine-N-oxides where electronic effects can significantly alter chemical shifts. nih.govresearchgate.net
Electronic spectra, specifically UV-Vis absorption, are modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comsciencepg.com This method calculates the energies of electronic transitions, primarily the π→π* and n→π* transitions, which are characteristic of aromatic systems like this compound. mdpi.com TD-DFT can predict the maximum absorption wavelengths (λmax) and helps in understanding the nature of the molecular orbitals involved in these electronic excitations, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com
| Spectroscopic Property | Computational Method | Predicted Value/Feature | Reference |
|---|---|---|---|
| IR/Raman Frequencies | DFT (e.g., B3LYP, BLYP, MP2) | N-O stretch, C-H stretch, Ring modes | nih.govicm.edu.pl |
| NMR Chemical Shifts | DFT/GIAO | ¹H, ¹³C, ¹⁵N, ¹⁷O chemical shifts | nih.govlmaleidykla.ltlmaleidykla.lt |
| UV-Vis Absorption | TD-DFT | λmax for π→π* and n→π* transitions | mdpi.comresearchgate.net |
Influence of Substituents on Electronic and Reactivity Profiles
The electronic structure and chemical reactivity of the this compound ring are highly sensitive to the nature and position of substituents. Computational studies provide a quantitative framework for understanding these substituent effects.
Electron-donating groups (EDGs), such as methyl (-CH₃), and electron-withdrawing groups (EWGs), such as nitro (-NO₂), have opposite effects on the this compound system. nih.gov A comparative computational study of 4-methylthis compound and 4-nitrothis compound revealed significant changes in molecular geometry and electron distribution compared to the unsubstituted parent molecule. nih.gov The presence of the electron-donating -CH₃ group leads to an increase in the N-O bond length, whereas the electron-withdrawing -NO₂ group causes a decrease in the N-O bond length. nih.gov This demonstrates how substituents modulate the partial double-bond character of the N-O bond. nih.gov
These electronic perturbations directly impact the molecule's reactivity. The reactivity can be analyzed through various computed descriptors, including the energies of the frontier molecular orbitals (HOMO and LUMO). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.comekb.eg Substituents significantly alter this gap; for example, a nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. mdpi.commdpi.com Conversely, an amino group raises the HOMO energy, enhancing its electron-donating capability.
Furthermore, computational models can predict how substituents affect the molecule's electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack. ekb.eg For instance, the introduction of a strong electron-withdrawing group like -NO₂ alters the charge density distribution within the heterocyclic system, which can widen the scope of its reactivity in reactions such as nucleophilic aromatic substitution. nih.govnih.gov The influence of various substituents, including -CH₃, -CN, -F, -Cl, -OH, -OCH₃, -NH₂, and -NO₂, has been systematically studied, providing a deep understanding of their effects on the electronic and reactivity profiles of this compound. jchemrev.com
| Substituent (at C4-position) | Type | Effect on N-O Bond Length | Effect on HOMO-LUMO Gap | Predicted Reactivity Impact | Reference |
|---|---|---|---|---|---|
| -H (Unsubstituted) | - | Baseline (e.g., ~1.303 Å at MP2/aug-cc-pVTZ) | Baseline | - | nih.gov |
| -CH₃ | Electron-Donating | Increase (e.g., ~1.306 Å) | Increases | Enhances reactivity towards electrophiles | nih.gov |
| -NO₂ | Electron-Withdrawing | Decrease (e.g., ~1.284 Å) | Decreases | Enhances reactivity towards nucleophiles | nih.gov |
Applications of Pyridine N Oxide in Medicinal Chemistry and Biology
Pyridine (B92270) N-oxide as a Bioisostere in Drug Design
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In drug design, the strategic replacement of one functional group with a bioisostere can lead to significant improvements in a drug candidate's potency, selectivity, and metabolic stability. The pyridine-N-oxide moiety has emerged as a valuable bioisostere due to its distinct electronic and conformational characteristics.
The this compound group can effectively mimic the functions of other common chemical moieties in drug molecules, such as amides, phenyl rings, and various heterocycles. This bioisosteric replacement is a powerful tool for medicinal chemists to optimize lead compounds.
For instance, the pyridine ring itself is a well-established bioisostere for the phenyl group. Replacing a phenyl ring with a pyridine ring can introduce a nitrogen atom that acts as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets and thereby boosting biochemical potency. nih.gov The N-oxide further modifies the electronic properties of the ring, offering an additional site for hydrogen bonding and altering the molecule's polarity.
In the development of direct thrombin inhibitors, the replacement of a pyrazinone group with a this compound moiety resulted in compounds with superior inhibitory activities. nih.gov This highlights the ability of the this compound to serve as a bioisosteric replacement for other heterocyclic systems, leading to improved pharmacological outcomes. Furthermore, pyridinones have been identified as bioisosteres for pyridine-N-oxides, demonstrating the interchangeability of these groups in certain molecular contexts. frontiersin.org
A study demonstrated that 2-difluoromethylpyridine can act as a bioisosteric replacement for this compound in quorum sensing inhibitors, with some derivatives showing similar or enhanced activity. rsc.org This indicates that while this compound can be a valuable bioisostere, other groups can also mimic its properties.
The introduction of a this compound moiety can have a profound impact on the physicochemical and pharmacokinetic properties of a drug molecule. The highly polar N-O bond significantly influences a compound's solubility, lipophilicity, and ability to form hydrogen bonds. nih.gov
The N-oxide group can increase the water solubility of a drug, which is often a desirable property for improving bioavailability. nih.gov Conversely, it can also decrease membrane permeability, a factor that needs to be carefully balanced during drug development. nih.gov The oxygen atom of the N-oxide is a strong hydrogen bond acceptor, which can lead to enhanced binding affinity with target proteins. nih.gov X-ray crystallography data has shown that the N-O group can form critical hydrogen bonding networks within the active site of an enzyme, leading to conformational changes and allosteric modulation of the enzyme's function. nih.gov
In the case of factor Xa inhibitors, the introduction of an N-oxide group was found to significantly increase both the inhibitory activity and the selectivity of the compounds compared to their biphenyl and pyridine counterparts. nih.gov This demonstrates the potential of the this compound moiety to not only act as a simple replacement but to actively enhance the desired biological activity of a molecule.
The pharmacokinetic profile of a drug can also be modulated by the presence of a this compound. For example, in a series of this compound-based thrombin inhibitors, oral administration to dogs revealed that different analogues displayed varying peak plasma levels and half-lives, indicating that structural modifications around the N-oxide core can be used to fine-tune the pharmacokinetic properties of a drug candidate. nih.gov
Table 1: Impact of this compound as a Bioisostere
| Property | Impact of this compound Introduction | Reference |
|---|---|---|
| Solubility | Generally increases aqueous solubility. | nih.gov |
| Membrane Permeability | Can decrease membrane permeability. | nih.gov |
| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor. | nih.gov |
| Biological Activity | Can significantly increase inhibitory activity and selectivity. | nih.gov |
| Pharmacokinetics | Can be modified to optimize absorption, distribution, metabolism, and excretion (ADME) properties. | nih.gov |
This compound Derivatives as Precursors to Pharmaceutical Agents
Beyond their role as bioisosteres, this compound derivatives are crucial starting materials and intermediates in the synthesis of a variety of important pharmaceutical agents. The N-oxide group can activate the pyridine ring for certain reactions or can be a key structural feature of the final active molecule.
Nicotinic acid N-oxide, an N-oxide derivative of nicotinic acid (vitamin B3), serves as a precursor to the non-steroidal anti-inflammatory drugs (NSAIDs) niflumic acid and pranoprofen. wikipedia.orglookchem.com The synthesis of these drugs involves modifications of the nicotinic acid N-oxide backbone. For example, derivatives of niflumic acid have been synthesized for various therapeutic applications, including as potential anticancer agents. pensoft.net
The widely used proton pump inhibitor omeprazole, used to treat acid reflux and ulcers, is synthesized from a this compound precursor. chemicalbook.com Specifically, 2,3,5-trimethylpyridine N-oxide is a key starting material in the multi-step synthesis of omeprazole. scribd.comepo.org The synthesis involves a series of reactions to build the final benzimidazole structure, with the this compound moiety being a critical component of one of the main fragments.
Zinc pyrithione is an antifungal and antibacterial agent commonly found in anti-dandruff shampoos. Its synthesis relies on a this compound derivative as a key intermediate. wikipedia.org The process typically starts with the nitrogen oxidation of 2-chloropyridine to form 2-chloropyridine N-oxide. patsnap.comscispace.comgoogle.com This intermediate then undergoes a sulfhydrylation reaction, followed by chelation with a zinc salt to yield the final zinc pyrithione product. patsnap.comscispace.comgoogle.com
Table 2: this compound Derivatives as Pharmaceutical Precursors
| Precursor | Pharmaceutical Agent | Therapeutic Class | Reference |
|---|---|---|---|
| Nicotinic Acid N-oxide | Niflumic Acid | Non-steroidal anti-inflammatory drug (NSAID) | wikipedia.orglookchem.com |
| Nicotinic Acid N-oxide | Pranoprofen | Non-steroidal anti-inflammatory drug (NSAID) | wikipedia.org |
| 2,3,5-Trimethylpyridine N-oxide | Omeprazole | Proton pump inhibitor | chemicalbook.comscribd.comepo.org |
| 2-Chloropyridine N-oxide | Zinc Pyrithione | Antifungal and antibacterial agent | wikipedia.orgpatsnap.comscispace.comgoogle.com |
Therapeutic Potential in Other Biological Systems
The structural framework of this compound has proven to be a versatile scaffold in medicinal chemistry, leading to the exploration of its derivatives across a wide range of therapeutic areas beyond its primary applications. nih.govresearchgate.net The unique electronic properties and the capacity of the N-oxide group to form critical hydrogen bonds have enabled the development of compounds with significant potential in oncology, cardiovascular medicine, and the treatment of parasitic and inflammatory diseases. researchgate.net
Anticancer Activities
This compound derivatives have emerged as a promising class of compounds in cancer research, demonstrating the ability to suppress tumor growth through various mechanisms, including the induction of apoptosis, interference with the cell cycle, and inhibition of angiogenesis. ijsat.org The pyridine nucleus is a key pharmacophore in several existing anticancer drugs and its derivatives have been shown to inhibit a range of targets such as kinases, tubulin polymerization, and topoisomerase enzymes. openresearchlibrary.org
Research has identified several this compound derivatives with potent antiproliferative activity against a panel of human cancer cell lines. openresearchlibrary.org For instance, certain pyridine-urea derivatives have exhibited strong inhibitory action against breast cancer (MCF-7) cells, with IC50 values surpassing those of the standard drug doxorubicin. ijsat.org The mechanism for some of these derivatives involves the inhibition of VEGFR-2 phosphorylation, which disrupts the angiogenesis pathways necessary for tumor growth. ijsat.org Similarly, isatin-pyridine hybrids have shown significant activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines. openresearchlibrary.org
Flow cytometric analysis of pyridine thioglycosides has revealed that they can induce cell cycle arrest in the S phase in U251 and HepG2 cell lines. openresearchlibrary.org Other studies have focused on platinum complexes with pyridine derivatives, which have demonstrated anticancer effectiveness against human cancer cell lines. irjet.net The versatility of the pyridine scaffold allows for hybridization with other molecules, such as thiazole, to create novel compounds with high antiproliferative activity and selectivity for cancer cells over normal human cells. mdpi.com
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Type | Target Cell Line(s) | Observed Effect/Activity | Reference(s) |
| Pyridine-urea derivatives (e.g., 8e, 8n) | MCF-7 (Breast) | Strong inhibitory activity, surpassing doxorubicin. | ijsat.org |
| Isatin-pyridine derivatives | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Potent antiproliferative agents. | openresearchlibrary.org |
| Pyridine thioglycosides | U251 (Glioblastoma), HepG2 (Liver) | Induce cell cycle arrest in S phase. | openresearchlibrary.org |
| Pyridine-thiazole hybrids (Compound 3) | HL-60 (Leukemia) | High antiproliferative activity (IC50 of 0.57 µM). | mdpi.com |
| Platinum complexes with pyridine derivatives | Human cancer cell lines | Anticancer effectiveness. | irjet.net |
Antihypertensive Applications
The therapeutic potential of this compound derivatives extends to cardiovascular diseases, particularly hypertension. nih.govresearchgate.net A key mechanism underlying their antihypertensive effect is related to nitric oxide (NO), a critical molecule in the regulation of blood pressure. nih.govnih.gov Impaired NO bioavailability is a hallmark of endothelial dysfunction, which is a primary driver of hypertension. paulwulleman.be
Certain heterocyclic N-oxides, including some this compound derivatives, can function as nitric oxide donors. nih.gov Under specific biological conditions, these compounds can release NO, which then activates the soluble guanylyl cyclase-cGMP pathway, leading to vasodilation and a reduction in blood pressure. nih.govmdpi.com The peripheral arteriolar vasodilator Minoxidil, a pyrimidine N-oxide drug, is a well-known example used in cases of severe hypertension. nih.gov
Studies on various oxazolo[3,2-a]pyridine, thiazolo[3,2-a]pyridine, and pyrido[2,1-b]oxazine derivatives have demonstrated significant antihypertensive activity in spontaneously hypertensive rats. oup.com Several of these compounds produced a potent and long-lasting reduction in mean arterial blood pressure without the common side effect of reflex tachycardia. oup.com The development of pyridine derivatives continues to be an active area of research for novel antihypertensive agents that can act as calcium channel blockers or through other mechanisms. researchgate.netnih.gov
Table 2: Antihypertensive Activity of Selected Pyridine-based Derivatives
| Compound Class | Animal Model | Observed Effect | Reference(s) |
| Oxazolo[3,2-a]pyridines | Spontaneously Hypertensive Rats | Potent and long-lasting antihypertensive action. | oup.com |
| Pyrido[2,1-b]oxazines | Spontaneously Hypertensive Rats | Significant reduction in mean arterial blood pressure for over 6 hours. | oup.com |
| Pyrimidine N-oxides (e.g., Minoxidil) | Human | Direct-acting peripheral arteriolar vasodilator. | nih.gov |
Antiparasitic Agents
This compound derivatives have shown considerable promise as antiparasitic agents, particularly in the fight against malaria. nih.govresearchgate.net Research into novel pyridine derivatives has yielded compounds with significant in vivo antimalarial activity against Plasmodium berghei. bohrium.com
In one study, synthesized pyridine derivatives were evaluated using a 4-day suppressive test in mice infected with a chloroquine-sensitive strain of P. berghei. bohrium.com Several compounds demonstrated high inhibition of parasite multiplication at a dose of 50 µmol/kg. bohrium.com Notably, the most active of these compounds were also tested in vitro against a chloroquine-resistant Plasmodium falciparum strain, with one derivative showing promising activity with an IC50 value of 0.0402 µM. bohrium.com Docking studies suggested that these compounds may exert their effect by interacting with the active site of the dihydrofolate reductase enzyme, a key target in malaria therapy. bohrium.com
Table 3: Antimalarial Activity of Selected Pyridine Derivatives
| Compound | Parasite Strain(s) | Activity/Potency | Reference(s) |
| Compound 2a | P. berghei (CQ-sensitive) | 90% inhibition of parasite multiplication. | bohrium.com |
| Compound 2g | P. berghei (CQ-sensitive), P. falciparum (CQ-resistant) | 91% inhibition (P. berghei); IC50 = 0.0402 µM (P. falciparum). | bohrium.com |
| Compound 2h | P. berghei (CQ-sensitive) | 80% inhibition of parasite multiplication. | bohrium.com |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound and related derivatives has been a subject of significant investigation. nih.govresearchgate.net These compounds have demonstrated efficacy in various models of inflammation. nih.govresearchgate.net For example, pyrithione and related sulfur-containing pyridine N-oxides found in Persian shallot (Allium stipitatum) have been associated with anti-inflammatory activities. researchgate.net
Studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice have confirmed the anti-inflammatory effects of new 3-hydroxy-pyridine-4-one derivatives. nih.govresearchgate.net All tested compounds showed significant activity in both models. nih.govresearchgate.net One hypothesis for their mechanism of action relates to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govresearchgate.net Aminopyridine N-oxides have also been reported to have p38 MAP kinase inhibitory activity, a key target in inflammatory pathways. nih.gov
Table 4: Anti-inflammatory Effects of Pyridine-based Derivatives
| Compound Type | Inflammation Model | Observed Effect | Potential Mechanism | Reference(s) |
| 3-hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema; Croton oil-induced ear edema | Significant anti-inflammatory activity. | Iron chelation, affecting heme-dependent enzymes. | nih.govresearchgate.net |
| Sulfur-containing pyridine N-oxides | In vitro assays | COX-2 inhibition. | Inhibition of inflammatory enzymes. | researchgate.net |
| Aminopyridine N-oxides | Biochemical assays | Submicromolar p38 MAP kinase inhibitory activity. | Direct enzyme inhibition. | nih.gov |
Neuroprotective Agents
Heterocyclic N-oxides, including derivatives of this compound, have been identified as potential neuroprotective agents. nih.govresearchgate.net Their mechanism of action is often linked to their ability to act as nitric oxide (NO) donors. nih.gov NO is a signaling molecule that can elicit neuroprotective effects under certain conditions. nih.gov
The neuroprotective capacity of some N-oxide derivatives has been evaluated in models designed to mimic the neuronal loss seen in conditions like stroke and Alzheimer's disease. nih.gov For instance, furoxan derivatives have been assessed for their ability to restore normal neuronal function in primary rat neuronal cell cultures subjected to oxygen-glucose deprivation (OGD). nih.gov The results showed that several of these compounds possess considerable neuroprotective activity, which corresponds to their ability to release NO. nih.gov Naturally occurring sulfur-containing pyridine-N-oxides from Allium stipitatum have also been reported to have neuroprotective effects. researchgate.net
Procognitive Agents
The therapeutic reach of heterocyclic N-oxides also extends to potential cognitive enhancement. nih.govresearchgate.net The procognitive, or cognition-enhancing, effects of these compounds are also thought to be linked to the production of nitric oxide (NO). nih.gov The NO released by these agents can activate the soluble guanylyl cyclase-cGMP pathway, which is involved in neuronal signaling and plasticity, potentially leading to improved cognitive function. nih.gov While this remains an emerging area of research, the foundational mechanisms suggest that this compound derivatives could be a promising scaffold for the development of novel procognitive agents. nih.govresearchgate.net
Drug-Receptor Interactions and Molecular Mechanisms of Action
The this compound moiety is a versatile functional group in medicinal chemistry, contributing significantly to the modulation of drug-receptor interactions and enabling unique molecular mechanisms of action. Its distinct electronic and steric properties influence how molecules interact with biological targets, leading to a range of therapeutic applications.
Hydrogen Bonding with Biological Targets
The highly polar N⁺-O⁻ bond in this compound makes it a potent hydrogen bond acceptor. nih.govacs.org This capability is crucial for its interaction with biological macromolecules such as proteins and nucleic acids. The oxygen atom of the N-oxide group can form strong hydrogen bonds with hydrogen bond donors on the receptor, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, lysine, and histidine. nih.gov These interactions are fundamental to the binding affinity and specificity of drugs containing this moiety.
X-ray crystallography studies have provided evidence that the N-oxide group can establish critical hydrogen bonding networks that induce conformational changes at the active sites of enzymes, which can lead to allosteric modulation of the enzyme's function. nih.gov In some instances, pyridine-N-oxides are utilized as bioisosteric replacements for other hydrogen bond acceptors, like a carbonyl group, to enhance binding or other pharmacological properties. nih.gov For example, in the design of factor XIa inhibitors, a this compound derivative was shown to interact favorably with the oxyanion binding site within the enzyme. nih.gov The strength of these hydrogen bonds can be influenced by the substitution pattern on the pyridine ring, allowing for fine-tuning of the molecule's binding characteristics. researchgate.net
| Compound Class | Biological Target | Role of this compound H-Bonding |
| Factor XIa Inhibitors | Factor XIa (a protease) | Interacts with the oxyanion binding site, contributing to inhibitory activity. nih.gov |
| Thrombin Inhibitors | Thrombin (a protease) | Forms critical hydrogen bonds, leading to superior inhibitory activities compared to pyrazinone analogues. nih.gov |
| Quorum Sensing Inhibitors | LasR receptor (in P. aeruginosa) | Acts as a key hydrogen bond acceptor, crucial for its inhibitory effect on bacterial communication. rsc.org |
Redox Reactivity and Prodrug Concepts (e.g., Hypoxia-Activated Prodrugs)
The N-oxide group can undergo reduction to the corresponding pyridine derivative, a property that is exploited in the design of prodrugs. acs.org This is particularly relevant in the development of hypoxia-activated prodrugs (HAPs) for cancer therapy. nih.govnih.gov Solid tumors often contain regions of low oxygen concentration (hypoxia) due to poor blood supply. nih.gov This hypoxic environment is characterized by an abundance of reductive enzymes, such as cytochrome P450 reductases. nih.gov
This compound-containing compounds can be designed to be relatively non-toxic in their N-oxide form. nih.gov Upon reaching the hypoxic tumor environment, they are selectively reduced by enzymes to their more cytotoxic parent pyridine form. nih.govresearchgate.net This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the anticancer agent. acs.org This strategy is appealing for caging highly cytotoxic compounds as inactive N-oxide prodrugs that are only activated at the tumor site. acs.org
One of the most well-known classes of N-oxide-based HAPs are the benzotriazine N-oxides, with tirapazamine (TPZ) being a key example. nih.gov Under hypoxic conditions, TPZ is reduced to a radical species that can cause DNA damage, leading to cell death. nih.gov Another example is AQ4N, a disubstituted anthraquinone di-N-oxide, which is reduced in hypoxic cells to the DNA-binding agent AQ4. nih.govresearchgate.net
Mechanism of Hypoxia-Activated N-oxide Prodrugs
| Step | Process | Location | Result |
|---|---|---|---|
| 1 | Administration | Systemic | Prodrug circulates in its inactive N-oxide form. |
| 2 | Distribution | Tumor Tissue | Prodrug diffuses into both normoxic and hypoxic tumor regions. |
| 3 | Bioreduction | Hypoxic Tumor Cells | Reductase enzymes reduce the N-oxide to the active parent drug. nih.gov |
Enzyme Inhibition and Allosteric Modulation
The this compound moiety has been incorporated into numerous enzyme inhibitors. Its ability to form strong hydrogen bonds and its unique stereoelectronic profile contribute to high-affinity binding to enzyme active sites. nih.gov For instance, the replacement of a pyrazinone group with a this compound moiety in a series of thrombin inhibitors resulted in compounds with superior inhibitory activity. nih.gov
Furthermore, the interaction of the N-oxide group can lead to allosteric modulation of enzyme activity. nih.gov Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's function. nih.gov X-ray crystallographic data have suggested that the formation of hydrogen bonds by the N-oxide group can cause these necessary conformational changes at the active site, thereby modulating enzyme function. nih.gov this compound derivatives have also been developed as potent inhibitors of factor XIa, a key enzyme in the blood coagulation cascade, highlighting their potential as novel anticoagulants. acs.orgacs.org
Development of this compound Based Probes for Biological Systems
The unique photophysical properties of certain this compound derivatives have led to their development as fluorescent probes for imaging and sensing in biological systems. rsc.org These probes can be designed to target specific cellular organelles or to detect the presence of particular ions or molecules.
The zwitterionic nature of the this compound moiety can be advantageous, offering benefits such as an increased dipole moment, improved water solubility, and favorable redox properties. rsc.orgresearchgate.net These characteristics are valuable for creating fluorescent tools for cellular and biological research. rsc.org
For example, fluorescent styryl this compound probes have been synthesized to specifically image lipid droplets within cells. rsc.orgresearchgate.net Lipid droplets are important cellular organelles involved in lipid metabolism, and their dysregulation is linked to various diseases, including cancer. researchgate.net In one study, the diphenylaminostyryl this compound (TNO) probe demonstrated excellent localization to lipid droplets, in contrast to its cationic pyridinium (B92312) counterpart, which primarily accumulated in mitochondria. rsc.orgresearchgate.net
Additionally, N-oxide-based fluorophores have been developed for other biological imaging applications, such as detecting physiological processes like ferroptosis, a form of iron-dependent cell death. rsc.org Probes incorporating a this compound sulfinyl group have been designed to be responsive to glutathione levels. rsc.org Other N-oxide-based probes have been created for the detection of intracellular labile Fe(II) and for imaging specific organelles like the Golgi apparatus. rsc.org The N-O bond can act as a "fluorescence switch," where its presence or cleavage in response to a specific analyte modulates the fluorescence of the molecule. rsc.org
Examples of this compound Based Biological Probes
| Probe Name/Type | Target/Application | Mechanism/Advantage |
| Diphenylaminostyryl this compound (TNO) | Imaging lipid droplets | Zwitterionic nature allows for specific localization. rsc.orgresearchgate.net |
| Naphthalimide fluorophore with this compound sulfinyl group | Detecting glutathione (GSH) | The sulfinyl group is a GSH-responsive site. rsc.org |
| Rhodamine-based N-oxide scaffold (RhoNox-4) | Detecting intracellular labile Fe(II) | Shows a significant increase in fluorescence upon binding Fe(II). rsc.org |
| Quinoline (B57606) N-oxide based probes | Detecting H₂S and formaldehyde | N-O bond acts as a fluorescence switch, enabling naked-eye detection. rsc.org |
Q & A
Q. What safety protocols should researchers follow when handling Pyridine-N-oxide in laboratory settings?
this compound poses risks including skin/eye irritation and toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant clothing, and safety goggles to prevent direct contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Keep in sealed containers away from strong oxidizers and moisture to prevent decomposition .
- Spill Management: Use inert absorbents (e.g., sand) and avoid generating dust during cleanup .
Q. How does this compound enhance reactivity in electrophilic aromatic substitution (EAS) compared to pyridine?
The N-oxide group increases electron density in the aromatic ring via resonance, directing electrophiles to specific positions (e.g., para and meta). For nitration:
Q. What methods are used to synthesize this compound derivatives for pharmaceutical applications?
Common methods include:
- Oxidation: Treat pyridine with peracids (e.g., peracetic acid) under reflux .
- Functionalization: Introduce substituents via nucleophilic substitution or metal-catalyzed cross-coupling .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Conflicting data (e.g., NMR shifts, fluorescence spectra) may arise from solvent effects or tautomerism. Strategies include:
- Comparative Analysis: Cross-validate with computational models (DFT for electronic structure) .
- Solvent Screening: Test polarity-dependent fluorescence properties (e.g., Stokes shifts in DMSO vs. water) .
- Crystallography: Resolve ambiguities using single-crystal X-ray diffraction (e.g., CCDC 2035503 for structural confirmation) .
Q. What thermodynamic parameters are critical for predicting this compound stability in reaction design?
Key parameters include:
-
Bond Dissociation Energy (BDE): The N–O bond BDE is 315 ± 10 kJ/mol, determined via calorimetry .
-
Thermal Stability: Avoid temperatures >100°C to prevent decomposition into CO, NOₓ, and other hazardous gases .
-
Table: Thermodynamic Data
Property Value Method Reference ΔfH° (formation enthalpy) -84.6 kJ/mol Combustion calorimetry N–O BDE 315 ± 10 kJ/mol Calorimetry
Q. How do host-guest interactions involving this compound inform supramolecular chemistry?
this compound binds strongly to concave hosts (e.g., isophthalamide-based macrocycles) via hydrogen bonding and dipole interactions. Applications:
Q. What advanced techniques validate the electronic effects of the N-oxide group in catalytic systems?
- Resonance Analysis: Use X-ray photoelectron spectroscopy (XPS) to quantify charge distribution changes (e.g., N 1s binding energy shifts) .
- Kinetic Studies: Compare reaction rates of this compound vs. pyridine in Pd-catalyzed coupling reactions to assess electronic contributions .
Methodological Guidance
Q. How to design experiments for detecting trace this compound in environmental samples?
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Stabilization: Add radical scavengers (e.g., BHT) and store under inert gas (N₂ or Ar) .
- Monitoring: Conduct periodic FTIR analysis to check for carbonyl or NOₓ byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
